molecular formula C12H15N3 B6266677 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 741717-65-7

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

カタログ番号: B6266677
CAS番号: 741717-65-7
分子量: 201.3
注意: 研究専用です。人間または獣医用ではありません。
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説明

[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a chemical building block featuring a pyrazole core linked to a benzylamine group. Researchers value this scaffold for developing novel bioactive molecules. Pyrazole-based structures are extensively investigated in medicinal chemistry for their potential as modulators of key biological pathways. For instance, related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated significant antiproliferative activity in cellular assays, such as studies conducted on MIA PaCa-2 pancreatic cancer cells, and have been identified as agents that can disrupt autophagic flux and mTORC1 signaling . This makes the 3,5-dimethyl-1H-pyrazol-1-yl phenylmethanamine structure a compound of interest for researchers synthesizing and evaluating new small molecules for potential applications in cancer research and drug discovery. The compound serves as a versatile intermediate for further chemical functionalization to explore structure-activity relationships.

特性

CAS番号

741717-65-7

分子式

C12H15N3

分子量

201.3

純度

93

製品の起源

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure.

The process of bringing a new chemical entity from synthesis to application is critically dependent on the absolute confirmation of its structure. Any ambiguity can have profound consequences on the interpretation of biological activity, safety profiles, and intellectual property. This guide, therefore, employs a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each step is designed to build upon the last, creating a logical and robust framework for structural verification.

The Analytical Blueprint: A Multi-Faceted Approach

The structure of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine presents several key features that must be independently and collectively verified: a 3,5-dimethylpyrazole ring, a meta-substituted phenyl ring, and a methanamine (-CH₂NH₂) group. Our strategy is to use a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of our elucidation. 1D NMR (¹H and ¹³C) will identify the chemical environments of all hydrogen and carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) will then be used to piece together the molecular skeleton by establishing through-bond connectivities.[1][2]

  • Mass Spectrometry (MS): This technique will provide the exact molecular weight and elemental formula, offering the first layer of confirmation. Its fragmentation pattern will also offer clues about the stability of different parts of the molecule.[3][4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR will be used to confirm the presence of key functional groups, such as the N-H bonds of the amine and the various C-H, C=C, and C=N bonds within the aromatic systems.[5]

The logical flow of this investigation is paramount. We begin with a high-level confirmation of molecular weight and elemental composition, then move to the detailed mapping of the atomic framework.

Foundational Analysis: Mass Spectrometry

The initial step is to confirm that the synthesized compound has the correct molecular weight and elemental formula (C₁₂H₁₅N₃). High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice to prevent premature fragmentation and obtain a clear molecular ion peak.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterPredicted ValueRationale
Molecular Formula C₁₂H₁₅N₃Based on the proposed structure.
Exact Mass 201.1266Calculated for C₁₂H₁₅N₃.
[M+H]⁺ Ion 202.1339The expected quasi-molecular ion in positive mode ESI-MS.

The observation of an ion at m/z 202.1339 would provide strong evidence for the correct elemental composition. The fragmentation pattern in the mass spectrum is also expected to show characteristic losses. For N-arylpyrazoles, cleavage can occur at the N-N bond, though this is often suppressed in N-substituted pyrazoles.[4] More likely fragmentation would involve the loss of the aminomethyl group or cleavage within the pyrazole ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode.

  • Analysis: Identify the [M+H]⁺ peak and compare its measured m/z to the theoretical value. A mass accuracy of <5 ppm is considered excellent confirmation.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. We will start with 1D experiments to get an overview of the proton and carbon environments and then use 2D experiments to establish connectivity.

Sample Preparation: A Critical First Step

The quality of NMR data is highly dependent on proper sample preparation.[6] A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[7]

  • Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6][7]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[6][8] If solubility is an issue, DMSO-d₆ can be used.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).[9]

¹H NMR: The Proton Inventory

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2' / H-6' ~7.3-7.5m2HAromatic protons on the phenyl ring.
H-4' ~7.1-7.3m1HAromatic proton on the phenyl ring.
H-5' ~7.0-7.2m1HAromatic proton on the phenyl ring.
H-4 (pyrazole) ~6.0s1HOlefinic proton on the pyrazole ring.[10]
-CH₂NH₂ ~3.9s2HMethylene protons adjacent to the amine and phenyl ring.
3-CH₃ (pyrazole) ~2.3s3HMethyl group on the pyrazole ring.[10]
5-CH₃ (pyrazole) ~2.2s3HMethyl group on the pyrazole ring.[10]
-NH₂ ~1.6br s2HAmine protons (exchangeable, may be broad).

Note: Chemical shifts are estimates based on related structures and substituent effects. The aromatic region will likely show complex coupling patterns (m = multiplet).

¹³C NMR and DEPT-135: The Carbon Framework

The ¹³C NMR spectrum will identify all unique carbon atoms. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups, which is a key step in validating assignments.[9]

Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

AssignmentPredicted δ (ppm)DEPT-135 PhaseRationale
C-3 (pyrazole) ~149Quaternary (No peak)Carbon bearing a methyl group in the pyrazole ring.[10]
C-5 (pyrazole) ~140Quaternary (No peak)Carbon bearing a methyl group in the pyrazole ring.[10]
C-1' (phenyl) ~139Quaternary (No peak)Phenyl carbon attached to the pyrazole nitrogen.
C-3' (phenyl) ~138Quaternary (No peak)Phenyl carbon attached to the methanamine group.
C-2', C-4', C-5', C-6' ~120-130CH (Positive)Aromatic CH carbons.
C-4 (pyrazole) ~106CH (Positive)Olefinic CH carbon in the pyrazole ring.[10]
-CH₂NH₂ ~46CH₂ (Negative)Methylene carbon.
3-CH₃ (pyrazole) ~14CH₃ (Positive)Methyl carbon on the pyrazole ring.[11]
5-CH₃ (pyrazole) ~11CH₃ (Positive)Methyl carbon on the pyrazole ring.[11]
2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR builds the final structure. A standard suite of COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.[12][13]

This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For our target molecule, COSY is expected to show correlations between the coupled protons on the phenyl ring, helping to confirm their relative positions.

HSQC correlates each proton with the carbon atom it is directly attached to. This is the definitive way to assign which proton signal corresponds to which carbon signal.[12] For example, it will show a cross-peak between the proton at ~6.0 ppm and the carbon at ~106 ppm, confirming their assignment as the C4-H4 pair of the pyrazole ring.

HMBC is arguably the most powerful experiment for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds.[14] This allows us to connect the different fragments of the molecule.

Key Predicted HMBC Correlations:

  • Connecting Phenyl to Pyrazole: The aromatic protons (H-2', H-6') should show a correlation to the pyrazole carbons C-3 and C-5.

  • Connecting Phenyl to Methanamine: The methylene protons (-CH₂-) should show correlations to the phenyl carbons C-3' and C-2'/C-4'.

  • Confirming Pyrazole Substituents: The methyl protons (3-CH₃ and 5-CH₃) will show correlations to the pyrazole carbons C-3, C-4, and C-5, confirming their positions. The pyrazole H-4 proton will show correlations to C-3 and C-5.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the NMR-based structure elucidation process.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_fragments Identified Fragments cluster_final Final Structure Confirmation H1_NMR ¹H NMR (Proton Environments, Integrations, Couplings) HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC COSY COSY (¹H-¹H Correlations - Phenyl Ring) H1_NMR->COSY Frag1 Dimethylpyrazole H1_NMR->Frag1 Frag2 m-Substituted Phenyl H1_NMR->Frag2 Frag3 Methanamine H1_NMR->Frag3 C13_NMR ¹³C & DEPT-135 NMR (Carbon Environments, CHn Multiplicity) C13_NMR->HSQC C13_NMR->Frag1 C13_NMR->Frag2 C13_NMR->Frag3 HMBC HMBC (Long-Range ¹H-¹³C Correlations - Skeleton Assembly) HSQC->HMBC Final [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine COSY->Final HMBC->Final Frag1->HMBC Frag2->HMBC Frag3->HMBC

Caption: Workflow for NMR-based structure elucidation.

Visualizing Key HMBC Correlations

This diagram highlights the critical long-range correlations that piece together the molecular fragments.

Caption: Key predicted HMBC correlations for structure confirmation.

General Protocol for NMR Acquisition
  • Instrument Setup: Insert the prepared sample into the NMR spectrometer.[8]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

  • ¹H Acquisition: Acquire a standard ¹H spectrum. Use a 30-degree pulse (zg30) with 8 to 16 scans.[9]

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are needed (e.g., 1024 or more).[9]

  • DEPT-135 Acquisition: Run a standard DEPT-135 experiment to determine carbon multiplicities.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs (e.g., cosygpppqf for COSY).[9] The number of increments and scans should be optimized for the sample concentration.

Functional Group Confirmation: FT-IR Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (asymmetric & symmetric)Primary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2970-2850C-H stretchAliphatic C-H (CH₃, CH₂)
~1600, ~1475C=C stretchAromatic ring
~1550C=N stretchPyrazole ring
1420-1400C-N stretchAryl-N (pyrazole)

The presence of a broad band in the 3400-3250 cm⁻¹ region would be characteristic of the N-H stretches of the primary amine. The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, would complete the confirmation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty sample compartment or the KBr pellet.[15]

  • Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[15]

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion: A Unified Structural Hypothesis

The structure of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can be confidently elucidated through the systematic application and interpretation of modern spectroscopic techniques. This guide outlines a robust, self-validating workflow that proceeds from high-level molecular formula confirmation (HRMS) to the detailed, atom-by-atom mapping of the molecular framework (1D and 2D NMR), and finally to the confirmation of key functional groups (FT-IR). By following this integrated approach, researchers can achieve an unambiguous and definitive structural assignment, a critical milestone in the journey of any novel chemical compound.

References

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mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacophoric Mechanism of Action and Target Engagement of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Executive Summary

In modern rational drug design, the compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS 741717-65-7) is rarely deployed as a standalone monotherapy. Instead, it serves as a highly privileged, bifunctional pharmacophore—a critical building block in Fragment-Based Drug Discovery (FBDD). Its mechanism of action (MoA) is defined by its molecular recognition profile when engaging biological targets, most notably in the competitive inhibition of ATP-dependent kinases and G-protein coupled receptors (GPCRs). This technical guide deconstructs the structural causality of this molecule, detailing how its distinct moieties synergistically drive target affinity, selectivity, and residence time.

Structural Deconstruction & Mechanistic Causality

The pharmacological utility of this compound stems from its rigid, bipartite architecture. Each functional group is evolutionarily optimized to exploit specific micro-environments within protein binding pockets.

A. The 3,5-Dimethylpyrazole Core: Hinge Region Anchoring

The pyrazole ring is a classic bioisostere for amides and phenols, acting as a potent adenine mimetic in kinase inhibition[1].

  • Hydrogen Bonding Dynamics: The nitrogen atoms of the pyrazole ring act as critical hydrogen bond acceptors and donors. In the ATP-binding pocket of kinases, the pyrazole core establishes bidentate or single strong hydrogen bonds with the backbone amides of the hinge region (e.g., Met, Leu, or Glu residues)[2].

  • Steric Shielding via Dimethylation: The addition of methyl groups at the 3 and 5 positions is not arbitrary. These groups restrict the rotational degrees of freedom of the molecule and provide essential steric bulk. This bulk perfectly occupies the hydrophobic sub-pockets adjacent to the gatekeeper residue, significantly enhancing kinase selectivity by sterically clashing with off-target enzymes[3].

B. The Phenylmethanamine (Benzylamine) Motif: Solvent Channel Vectoring

The phenyl ring acts as a rigid spacer, projecting the methanamine group at a precise vector away from the hinge region.

  • Electrostatic Salt Bridges: At physiological pH, the primary amine is protonated ( NH3+​ ). This strong electrophile is strategically positioned to form salt bridges with conserved acidic residues, such as the Aspartate in the DFG (Asp-Phe-Gly) motif of kinases, stabilizing the inactive "DFG-out" conformation[4].

  • Synthetic Handle: In lead optimization, this primary amine serves as the primary nucleophilic handle for amide coupling, allowing chemists to build larger macrocycles or append solubilizing groups that extend into the solvent-exposed region.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of target engagement, demonstrating how the distinct structural components of the molecule independently contribute to the holistic mechanism of enzyme inhibition.

MOA Compound [3-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]methanamine Pyrazole 3,5-Dimethylpyrazole Core Compound->Pyrazole Benzylamine Phenylmethanamine Motif Compound->Benzylamine Hinge Kinase Hinge Region (Met/Leu/Glu Residues) Pyrazole->Hinge H-Bonding Hydrophobic Hydrophobic Pocket (Steric Shielding) Pyrazole->Hydrophobic Van der Waals DFG DFG Motif / Solvent (Asp/Glu Salt Bridges) Benzylamine->DFG Electrostatic MOA Target Engagement & Enzyme Inhibition Hinge->MOA Hydrophobic->MOA DFG->MOA

Fig 1: Pharmacophoric target engagement pathways of the bifunctional building block.

Quantitative Data: Pharmacophoric Profiling

To rationalize the use of this compound in drug design, we must quantify the energetic contributions of its sub-components. Table 1 summarizes the theoretical binding energetics when this scaffold engages a standard serine/threonine kinase.

Table 1: Physicochemical Properties and Binding Energetics

Structural MotifPrimary Target InteractionInteraction TypeEst. Energetic Contribution ( ΔG )
Pyrazole N-core Kinase Hinge RegionH-Bond Acceptor/DonorHigh (-3.0 to -5.0 kcal/mol)
3,5-Dimethyl Hydrophobic Sub-pocketSteric / Van der WaalsModerate (-1.5 to -2.5 kcal/mol)
Phenyl Ring Gatekeeper / Spacer π−π / HydrophobicModerate (-2.0 kcal/mol)
Methanamine DFG Motif / Solvent RegionSalt Bridge / ElectrostaticHigh (-4.0 to -6.0 kcal/mol)

Experimental Validation Protocols (Self-Validating Systems)

To empirically validate the mechanism of action of derivatives built from this scaffold, researchers must employ orthogonal biophysical techniques. The following protocols are engineered to establish causality between the molecule's structure and its biological effect.

Protocol 1: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality Check: Standard end-point IC50​ assays fail to capture target residence time ( τ ). SPR is mandated here to quantify the association ( Kon​ ) and dissociation ( Koff​ ) rates, proving that the 3,5-dimethyl groups successfully trap the molecule in the hydrophobic pocket, prolonging residence time.

  • Sensor Chip Preparation: Immobilize the target apo-kinase (e.g., CDK2 or p38 α ) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to achieve a stable baseline of ~3000 Response Units (RU). Reasoning: Amine coupling ensures stable, covalent attachment without occluding the ATP-binding site.

  • Analyte Preparation: Dilute the pyrazole-methanamine derivative in running buffer (HBS-EP+ supplemented with exactly 1% DMSO) to create a concentration series (0.1 µM to 10 µM). Reasoning: Strict 1% DMSO matching between the analyte and running buffer is critical to prevent false-positive bulk refractive index shifts.

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a high flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting background-subtracted sensorgrams to a 1:1 Langmuir binding model to extract KD​ , ka​ , and kd​ .

Protocol 2: X-Ray Crystallography for Binding Mode Validation

Causality Check: To definitively prove that the pyrazole core anchors to the hinge region and the methanamine interacts with the DFG motif, high-resolution structural data is non-negotiable[4].

  • Protein-Ligand Co-crystallization: Incubate the purified apo-kinase (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours at 4°C. Reasoning: Pre-incubation ensures complete saturation of the binding pocket prior to the initiation of crystal lattice formation.

  • Vapor Diffusion Setup: Construct hanging-drop vapor diffusion plates using a reservoir solution optimized for the target (e.g., 20% PEG 3350, 0.2 M ammonium citrate, pH 7.2). Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution.

  • Diffraction & Phasing: Harvest mature crystals (typically appearing within 3–7 days), cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (1.0 Å wavelength).

  • Structural Refinement: Solve the structure using molecular replacement (utilizing the apo-structure as a search model). Refine the ligand fit into the Fo​−Fc​ difference electron density maps to confirm the exact hydrogen bond distances (typically 2.7 Å – 3.2 Å) between the pyrazole nitrogen and the hinge region backbone.

References

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Sources

The Pharmacological Architecture of Pyrazole Derivatives: Mechanisms, Assays, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole moiety—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—has established itself as a privileged pharmacophore in modern medicinal chemistry[1]. Due to its unique electronic distribution, hydrogen-bonding capacity, and synthetic versatility, the pyrazole scaffold serves as the structural foundation for numerous FDA-approved therapeutics. This technical guide synthesizes the mechanistic causality, structure-activity relationships (SAR), and validated experimental protocols underlying the two most prominent biological activities of pyrazole derivatives: anti-inflammatory (selective COX-2 inhibition) and anticancer (multi-kinase targeting) [2][3].

Structural Causality: The Pyrazole Pharmacophore

The pharmacological success of pyrazole derivatives stems directly from their molecular architecture. The presence of the pyrazole nucleus allows for highly regioselective substitutions at the 1, 3, 4, and 5 positions[1].

  • Electronic Properties: The two adjacent nitrogen atoms impart a strong dipole moment and provide both hydrogen-bond donor (pyrrole-like nitrogen) and acceptor (pyridine-like nitrogen) capabilities.

  • Isosteric Replacement: The pyrazolo[3,4-d]pyrimidine nucleus acts as a bioisostere of the purine nucleus, allowing pyrazole derivatives to seamlessly act as ATP-competitive inhibitors in various kinase enzymes critical to cancer proliferation[4].

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Mechanism of Action

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). However, constitutive COX-1 inhibition leads to severe gastrointestinal toxicity[5]. Diaryl-substituted pyrazoles (e.g., Celecoxib) achieve profound COX-2 selectivity due to a structural nuance in the enzyme's active site. COX-2 possesses a secondary, hydrophilic side pocket that is sterically hindered in COX-1 due to an isoleucine-to-valine substitution. Pyrazole derivatives engineered with a sulfonamide or methylsulfonyl side chain specifically insert into this hydrophilic pocket, anchoring the molecule and blocking the conversion of arachidonic acid into pro-inflammatory prostaglandin E2 (PGE2)[3][5].

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 GI GI Protection COX1->GI PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Pyrazole Pyrazole Derivative (Selective Inhibitor) Pyrazole->COX2 Blocks

Arachidonic acid pathway and selective COX-2 inhibition by pyrazoles.

Quantitative Data: COX-2 Selectivity Profiles

The Selectivity Index (SI), defined as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is the critical metric for evaluating these compounds[3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard) >100~0.0478.06[3]
Compound 5u 134.101.7974.92[3]
Compound 5s 165.032.5165.75[3]
Compound T3 4.650.785.96[6]
Compound T5 5.590.787.16[6]
Protocol: Self-Validating In Vitro COX-1/COX-2 Inhibition Assay

To ensure the assay measures true enzymatic inhibition rather than assay artifact, this protocol incorporates a heme-reconstitution step to restore the holoenzyme and utilizes a dual-control system to calculate a robust Selectivity Index[5][7].

Step-by-Step Methodology:

  • Enzyme Reconstitution: Pre-incubate recombinant human COX-1 and COX-2 enzymes with heme for 2 minutes at 25°C. Causality: COX enzymes require heme as a prosthetic group for their peroxidase activity; failing to reconstitute the apoenzyme leads to false-negative inhibition data[7].

  • Inhibitor Binding: Add the pyrazole derivative (dissolved in DMSO, final assay concentration <1% DMSO to prevent solvent toxicity) at graduated concentrations. Incubate for 15–20 minutes at 25°C. Validation Checkpoint: Include Celecoxib as a positive control and a vehicle-only well as a negative baseline[5][7].

  • Reaction Initiation: Introduce the arachidonic acid substrate. Incubate for exactly 2 minutes at 37°C[7].

  • Quenching & Detection: Terminate the reaction by adding 1 M HCl. Quantify the synthesized PGE2 via a competitive Enzyme Immunoassay (EIA).

  • Data Validation: Calculate the IC₅₀ using non-linear regression. The assay is only considered valid if the positive control (Celecoxib) yields an SI > 70[3].

Anticancer Activity: Multi-Kinase Targeting and Apoptosis

Mechanism of Action

Beyond inflammation, 1,3,4-trisubstituted pyrazoles exhibit profound anticancer properties by disrupting critical signaling cascades[2]. Because the pyrazole ring mimics the purine base of ATP, these derivatives act as potent competitive inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and BRAF kinases[2][4]. By blocking CDKs, pyrazoles induce G2/M phase cell cycle arrest. Simultaneously, VEGFR inhibition starves the tumor by preventing angiogenesis, ultimately triggering apoptosis[2].

G Pyr 1,3,4-Trisubstituted Pyrazole CDK CDK Inhibition Pyr->CDK VEGFR VEGFR Inhibition Pyr->VEGFR CellCycle G2/M Cell Cycle Arrest CDK->CellCycle Angio Decreased Angiogenesis VEGFR->Angio Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Angio->Apoptosis

Pyrazole-mediated anticancer mechanisms via CDK and VEGFR inhibition.

Quantitative Data: Antiproliferative Activity

Recent structural modifications, such as the synthesis of ferrocene-pyrazole hybrids or BRAF-targeting scaffolds, have yielded nanomolar to low-micromolar efficacy against resistant cell lines[2][4][8].

CompoundPrimary Target / MechanismHCT-116 (Colon) IC₅₀HepG2 (Liver) IC₅₀MCF-7 (Breast) IC₅₀Reference
Compound VIa CDK / VEGFR Inhibition1.5 µM1.8 µMN/A[2]
Compound VIb CDK / VEGFR Inhibition1.2 µM1.5 µMN/A[2]
Compound 42 BRAF TargetingN/AN/A0.16 µM[4]
Ferrocene Hybrid 47c Multi-target Cytotoxicity3.12 µMN/AN/A[8]
Protocol: Self-Validating MTT Cell Viability Assay

The MTT assay provides a direct, causal link between metabolic activity and cell viability. The reduction of the tetrazolium salt to formazan relies exclusively on the activity of mitochondrial succinate dehydrogenase in living cells[6][8].

G Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Graduated Conc.) Seed->Treat MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT Solubilize 4. Formazan Solubilization (DMSO) MTT->Solubilize Read 5. Absorbance Reading (570 nm) Solubilize->Read

Self-validating MTT assay workflow for anticancer screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 1×104 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cellular adhesion and exponential growth phase entry[2][8].

  • Compound Treatment: Treat cells with the pyrazole derivatives at graduated concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL) for 48 hours[6]. Validation Checkpoint: Include Cisplatin as a positive control, and a 0.1% DMSO vehicle as a negative control. Run all tests in biological triplicates.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[8].

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness before calculating the final IC₅₀ values.

Conclusion

The pyrazole scaffold remains a cornerstone of rational drug design. By exploiting its unique electronic properties and isosteric similarities to purines, researchers can engineer highly selective COX-2 inhibitors that mitigate inflammation without gastrointestinal toxicity, as well as potent multi-kinase inhibitors that drive cancer cells into apoptosis. Future therapeutic development is currently focusing on hybrid molecules, such as nitric oxide (NO)-donor pyrazoles, which aim to further enhance efficacy while minimizing cardiovascular liabilities[7].

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Part 1: The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

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potential therapeutic targets of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying versatile, low-molecular-weight building blocks is critical for developing highly selective therapeutics. [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS: 741717-65-7) is a highly privileged pharmacophore that bridges two distinct chemical spaces: a hinge-binding pyrazole moiety and a salt-bridge-forming primary amine.

This whitepaper dissects the physicochemical logic of this fragment, maps it to three primary therapeutic target classes (Integrins, Protein Kinases, and Aminergic GPCRs), and provides self-validating experimental workflows for target validation.

Structural & Physicochemical Profiling

To understand why[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a high-value fragment, we must analyze its structural causality. The molecule complies strictly with the "Rule of 3" for FBDD, ensuring optimal ligand efficiency (LE) when grown into a lead compound.

  • 3,5-Dimethylpyrazole Ring: The pyrazole nitrogen atoms act as a bidentate hydrogen bond donor/acceptor pair. This is a classic motif for binding the ATP-binding hinge region of kinases[1]. The 3,5-dimethyl substitution provides a steric shield that locks the ring in a favorable conformation relative to the phenyl ring, minimizing entropic penalty upon target binding.

  • Phenylmethanamine Vector: The primary amine (pKa ~9.5) is protonated at physiological pH. This cationic center is primed to form robust salt bridges with acidic residues (Aspartate/Glutamate) in target binding pockets, mimicking endogenous biogenic amines or the Arginine (R) residue in the RGD (Arg-Gly-Asp) motif[2].

Table 1: Physicochemical Fragment Profile
PropertyValueFBDD Rationale
Molecular Weight 201.27 g/mol < 300 Da; allows room for synthetic growth without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Amine NH2)Facilitates interaction with solvent-exposed acidic residues.
Hydrogen Bond Acceptors 2 (Pyrazole N)Ideal for kinase hinge region or GPCR transmembrane domain interactions.
Rotatable Bonds 2High rigidity; lowers the entropic cost of binding to the target receptor.

Therapeutic Target Class 1: Integrin Receptors (Fibrosis & Oncology)

Mechanistic Rationale

Integrins, particularly the RGD-binding subfamily (e.g., αvβ6, αvβ3), are critical mediators of cell adhesion and transforming growth factor-beta (TGF-β) activation. The 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety has been conclusively validated as a critical binding vector in the discovery of GSK3008348 , a highly potent, nonpeptidic αvβ6 integrin inhibitor used for the inhaled treatment of idiopathic pulmonary fibrosis (IPF)[3][4].

In this context, the fragment's pyrazole-phenyl core occupies a highly specific hydrophobic pocket within the αvβ6 interface, while the methanamine serves as a synthetic handle to build the basic pyrrolidine core that mimics the Arginine of the RGD sequence, outcompeting endogenous latent TGF-β[2][5].

Pathway Latent Latent TGF-β Complex (Extracellular Matrix) Integrin Integrin αvβ6 (Cell Membrane) Latent->Integrin Binds via RGD motif Active Active TGF-β Release Integrin->Active Mechanical Force Inhibitor Fragment-Derived Inhibitor (e.g., GSK3008348 analog) Inhibitor->Integrin Orthosteric Blockade Receptor TGF-β Receptor Activation Active->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Kinase Activity Fibrosis Pro-fibrotic Gene Transcription (Idiopathic Pulmonary Fibrosis) SMAD->Fibrosis Nuclear Translocation

Integrin αvβ6-mediated TGF-β activation pathway and targeted inhibition.

Protocol: Integrin αvβ6 Solid-Phase Receptor Binding Assay

Causality: To isolate the orthosteric binding affinity of the fragment without the confounding variables of cellular permeability, a cell-free ELISA-based assay is required.

  • Plate Preparation: Coat 96-well microtiter plates with 1 µg/mL recombinant human αvβ6 integrin in coating buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6) overnight at 4°C.

  • Blocking: Wash plates with TBS-T (Tris-buffered saline + 0.05% Tween-20) and block with 3% BSA for 2 hours to prevent non-specific fragment binding (Self-validation: Leave row 12 uncoated but blocked as a negative background control).

  • Ligand Competition: Add biotinylated latency-associated peptide (LAP) at its predetermined Kd​ concentration, concurrently with serial dilutions of the methanamine fragment (from 1 mM down to 1 nM).

  • Detection: Incubate for 2 hours, wash extensively, and add Streptavidin-HRP. Develop with TMB substrate and read absorbance at 450 nm.

  • Data Validation: Calculate the IC50​ using a 4-parameter logistic regression. A known RGD-mimetic (e.g., cilengitide) must be run in parallel as a positive control to validate assay sensitivity.

Therapeutic Target Class 2: Protein Kinases (Oncology & Inflammation)

Mechanistic Rationale

The pyrazole ring is a ubiquitous structural motif in kinase inhibitors due to its ability to mimic the adenine ring of ATP. Pyrazole derivatives have shown profound efficacy as inhibitors of TGF-β Receptor I (TGF-βRI) kinase[6], p38 MAP kinase[7], and RET kinases[1].

When [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is docked into a kinase active site, the pyrazole nitrogens form critical hydrogen bonds with the backbone amide and carbonyl of the hinge region. The phenyl ring acts as a spacer, directing the highly basic methanamine group outward into the solvent-exposed channel or toward the DFG-out pocket, providing a vector for improving solubility and avoiding off-target hERG liability.

Protocol: TR-FRET Kinase Profiling Assay

Causality: Fragments often suffer from low initial affinities (high µM to mM) and high compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores with long emission half-lives, allowing signal acquisition after auto-fluorescence has decayed, ensuring high data fidelity.

  • Reaction Assembly: In a 384-well low-volume plate, combine the target kinase (e.g., p38 MAPK), fluorescently labeled peptide substrate, and ATP at its Km​ concentration.

  • Fragment Addition: Add the fragment library (including the pyrazole-methanamine derivative) in 1% DMSO final concentration.

  • Incubation & Stop: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside the Europium-labeled anti-phospho-antibody.

  • Signal Acquisition: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Acceptor fluorophore) after a 100 µs delay.

  • Self-Validating Metric: Calculate the Z'-factor for the plate using staurosporine (positive control) and DMSO (negative control). The assay is only deemed valid for fragment screening if Z′≥0.6 .

Fragment-Based Drug Discovery (FBDD) Workflow

To transition this molecule from a raw chemical building block to a clinical candidate, a rigorous FBDD pipeline must be employed. The primary amine of the methanamine allows for rapid synthetic elaboration via reductive amination, amide coupling, or urea formation[7].

FBDD A Fragment Library Screening (SPR/NMR) B Hit Identification: CAS 741717-65-7 A->B Binding Affinity C Structural Biology (X-ray Co-crystallization) B->C Pharmacophore Mapping D Hit-to-Lead Optimization (Amine Derivatization) C->D Vector Extension E Lead Compound (e.g., GSK3008348) D->E in vivo Efficacy

Standard FBDD workflow for optimizing the pyrazole-methanamine fragment into a lead compound.

Table 2: Target Class Mapping & Derivatization Strategy
Target ClassKey Interaction MotifSynthetic Derivatization Strategy (via Methanamine)
Integrin αvβ6 Hydrophobic pocket bindingAlkylation to form substituted pyrrolidines/piperidines (mimicking Arginine).
Kinases (e.g., p38) Hinge region H-bondingUrea formation to target the DFG-out allosteric pocket.
Aminergic GPCRs Asp3.32 salt bridgeDirect utilization of the primary amine; substitution on the phenyl ring for subtype selectivity.

References

  • Procopiou, P.A., et al. "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Yingling, J.M., et al. "Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition." Biochemistry, ACS Publications, 2005. URL:[Link]

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, ACS Publications, 2002. URL:[Link]

  • Abdel-Maksoud, M.S., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, PMC, 2021. URL:[Link]

  • Slack, R.J., et al. "Emerging therapeutic opportunities for integrin inhibitors." Nature Reviews Drug Discovery, PMC, 2021. URL:[Link]

  • Kapp, T.G., et al. "RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field." Cancers, PMC, 2021. URL:[Link]

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The Architectural Evolution of Pyrazole: From Serendipitous Discovery to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus—a five-membered, π-excessive aromatic heterocycle containing two adjacent nitrogen atoms—represents one of the most transformative structural motifs in the history of medicinal chemistry. Exhibiting dynamic annular tautomerism and the capacity to act simultaneously as a hydrogen bond donor and acceptor, the pyrazole scaffold enables multipoint engagement with diverse biological targets. This technical guide explores the historical genesis of pyrazole, traces the evolution of its synthetic methodologies, and provides a deep-dive into the mechanistic and experimental frameworks that govern modern pyrazole-based drug discovery.

Historical Genesis: The Dawn of Azole Chemistry

The discovery of pyrazole was not the result of rational design, but of serendipity. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives[1]. By reacting ethyl acetoacetate with phenylhydrazine, he inadvertently isolated the first pyrazole derivative[1]. Recognizing the pharmacological potential of this novel heterocyclic system, Knorr rapidly advanced his research, leading to the synthesis of antipyrine (phenazone) later that same year[1]. Antipyrine became one of the first widely commercialized synthetic drugs, utilized extensively as an analgesic and antipyretic[1].

The isolation of the unsubstituted, parent pyrazole ring required further synthetic innovation. In 1889, Eduard Buchner achieved this by reacting 1,3-dicarbonyl compounds with hydrazine[1]. Nearly a decade later, in 1898, Hans von Pechmann developed a complementary approach, synthesizing the parent ring via a 1,3-dipolar cycloaddition between diazomethane and acetylene[2]. These foundational milestones established the synthetic viability of pyrazoles, transitioning them from academic curiosities to foundational building blocks in drug discovery[3].

Pharmacological Milestones: Quantitative Target Engagement

The unique physicochemical properties of pyrazoles—specifically their metabolic stability and rigid geometry—have led to their incorporation into numerous blockbuster therapeutics. The table below summarizes key pyrazole-based drugs, their primary targets, and their validated quantitative potencies.

CompoundPrimary TargetClinical IndicationPotency (IC50 / Ki)Structural Role of the Pyrazole Motif
Celecoxib COX-2 EnzymeInflammation / PainIC50 ≈ 40–60 nM[4]Acts as a central scaffold, directing the sulfonamide group into the COX-2 specific side pocket.
Rimonabant CB1 ReceptorObesity (Withdrawn)Ki ≈ 1.98 nM[5]Rigidifies the diaryl system, locking the conformation for optimal inverse agonist binding.
Sildenafil PDE5 EnzymeErectile DysfunctionIC50 ≈ 3.4 nM[6]Fused pyrazolopyrimidine core structurally mimics the purine ring of endogenous cGMP.
Crizotinib ALK / c-METNSCLC (Cancer)IC50 ≈ 43–53 nM[7]Functions as a critical hinge-binding motif within the kinase ATP-binding pocket.

Mechanistic Deep-Dive: Kinase Inhibition via Pyrazole Scaffolds

To understand the efficacy of pyrazole derivatives, we must examine their target interactions at the molecular level. Crizotinib, a seminal pyrazole-derivative, is a potent tyrosine kinase inhibitor (TKI) targeting the Anaplastic Lymphoma Kinase (ALK) fusion protein (EML4-ALK), which is a primary oncogenic driver in a subset of non-small cell lung cancers (NSCLC)[8].

Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain. The pyrazole nitrogen acts as a critical hydrogen bond acceptor with the hinge region of the kinase, effectively locking the enzyme in an inactive conformation. This prevents the autophosphorylation of ALK and halts downstream oncogenic signaling through the PI3K/AKT, STAT3, and RAS/MEK/ERK pathways, ultimately inducing apoptosis[8].

ALK_Signaling ALK EML4-ALK Fusion Protein PI3K PI3K / AKT Pathway ALK->PI3K Activates (Blocked) STAT3 STAT3 Pathway ALK->STAT3 Activates (Blocked) RAS RAS / MEK / ERK Pathway ALK->RAS Activates (Blocked) Crizotinib Crizotinib (Inhibitor) Crizotinib->ALK Inhibits ATP binding Apoptosis Apoptosis (Cell Death) Crizotinib->Apoptosis Induces via ALK inhibition Survival Cell Survival & Proliferation PI3K->Survival Promotes STAT3->Survival Promotes RAS->Survival Promotes

Fig 1. Mechanism of Crizotinib inhibiting EML4-ALK signaling to induce apoptosis.

Self-Validating Laboratory Workflows

The development of a novel pyrazole therapeutic requires rigorous, self-validating experimental protocols. Below is the comprehensive methodology for synthesizing a substituted pyrazole and validating its biological activity.

Pyrazole_Workflow Step1 1. Reactant Prep (1,3-Dicarbonyl + Hydrazine) Step2 2. Knorr Cyclocondensation (Reflux, Acid Catalyst) Step1->Step2 Step3 3. Purification (Chromatography) Step2->Step3 Step4 4. Characterization (NMR, LC-MS) Step3->Step4 Step5 5. In Vitro Validation (Target IC50 Assay) Step4->Step5

Fig 2. Standard experimental workflow for the synthesis and in vitro validation of pyrazoles.

Protocol A: Regioselective Knorr Pyrazole Synthesis

The Knorr synthesis remains the cornerstone for constructing polysubstituted pyrazoles[9].

  • Causality & Logic: The reaction is driven by the differential nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dicarbonyl carbons. Acid catalysis is strictly required to protonate the carbonyl oxygen. This increases the electrophilicity of the carbon center, drastically lowering the activation energy for the initial nucleophilic attack by the primary amine of the hydrazine[3].

  • Step-by-Step Procedure:

    • Preparation: Dissolve 1.0 equivalent of the unsymmetrical 1,3-dicarbonyl compound in anhydrous ethanol.

    • Catalysis: Add 0.1 equivalents of glacial acetic acid. Note: The acid catalyst is critical for suppressing the formation of unwanted acyclic hydrazone byproducts.

    • Addition: Slowly add 1.1 equivalents of the substituted hydrazine dropwise at 0°C to control the exothermic initial condensation.

    • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. The thermodynamic stability of the resulting aromatic pyrazole ring drives the intramolecular cyclodehydration to completion.

    • Isolation: Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify the regioisomers via flash column chromatography.

Protocol B: Self-Validating IC50 Determination (Kinase Assay)

To evaluate the potency of the synthesized pyrazole, an in vitro biochemical assay must be employed.

  • Causality & Logic: A self-validating assay must internally control for false positives (e.g., compound autofluorescence or aggregation) and false negatives (e.g., solvent-induced enzyme denaturation).

  • Step-by-Step Procedure:

    • Enzyme Preparation: Dilute the target recombinant kinase (e.g., ALK) in assay buffer containing ATP at its predetermined Michaelis constant ( Km​ ) to ensure competitive inhibitors are accurately assessed.

    • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in DMSO.

    • Self-Validating Controls:

      • Total Activity Control (Vehicle): Buffer + Enzyme + Substrate + DMSO (Establishes the 100% activity baseline).

      • Background Control: Buffer + Substrate + DMSO (Lacks enzyme; establishes the 0% activity baseline).

      • Reference Control: Include a known inhibitor (e.g., Crizotinib) to validate assay sensitivity[8].

    • Incubation & Readout: Incubate the microplate at 25°C for 60 minutes. Add the detection reagent (e.g., a fluorophore-labeled anti-phospho antibody) and read the fluorescence polarization.

    • Data Analysis: Normalize the raw data against the internal controls. Fit the normalized data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Future Perspectives

The pyrazole scaffold continues to evolve. Modern drug discovery is currently leveraging the pyrazole nucleus in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, the strategic introduction of fluorine atoms into the pyrazole ring is being utilized to modulate pKa, enhance lipophilicity, and block metabolic liability sites, ensuring that Knorr's 1883 discovery will remain at the forefront of medicinal chemistry for decades to come.

References

  • [1] 1H-Pyrazole-4-carbonitrile | Research Chemical - Benchchem. Benchchem. URL:

  • [9] 1-Methyl-4-(5-methyl-2-imidazolyl)pyrazole - EvitaChem. EvitaChem. URL:

  • [3] 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole - EvitaChem. EvitaChem. URL:

  • [2] The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide. Benchchem. URL:

  • [6] Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. PMC / NIH. URL:

  • [4] Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC / NIH. URL:

  • [7] New generation anaplastic lymphoma kinase inhibitors. PMC / NIH. URL:

  • [8] Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen. PMC / NIH. URL:

  • [5] Synthesis and characterization of a peripherally restricted CB1 cannabinoid antagonist, URB447, that reduces feeding and body-weight gain in mice. PMC / NIH. URL:

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Methodological & Application

Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are privileged heterocyclic scaffolds ubiquitous in medicinal chemistry, serving as core pharmacophores in numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). The functionalization of the pyrazole core via N-alkylation is a fundamental synthetic transformation. However, the inherent tautomerism of unsymmetrical 1H-pyrazoles presents a significant regiochemical challenge, frequently yielding a mixture of N1 and N2 alkylated isomers [1]. This application note synthesizes field-proven methodologies, detailing the mechanistic causality behind regioselectivity and providing self-validating protocols for the precise N-alkylation of pyrazole derivatives.

Mechanistic Dynamics: Controlling Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is not arbitrary; it is a highly predictable system governed by the interplay of steric hindrance, electronic distribution, and the reaction microenvironment [1].

Tautomerism and Deprotonation

In solution, unsymmetrical pyrazoles exist as an equilibrium of two tautomers. Upon introduction of a base, deprotonation yields a resonance-stabilized pyrazolide anion. The alkylation of this ambident nucleophile typically occurs at the less sterically hindered nitrogen (N1) under kinetic control . However, strong electron-withdrawing groups (e.g., -NO₂ or -CF₃) at the C3 position can reduce the electron density at the adjacent N2 atom, further biasing the nucleophilic attack toward N1[1].

The Role of the Base and Solvent

The choice of base and solvent is the primary vector for controlling the reaction pathway:

  • Polar Aprotic Systems (K₂CO₃ in DMSO): DMSO possesses a high dielectric constant, effectively solvating the potassium cation and leaving the pyrazolide anion "naked" and highly nucleophilic. This promotes rapid SN2 displacement with excellent N1-selectivity for sterically differentiated pyrazoles [1].

  • Strong Bases in Ethereal Solvents (KHMDS in THF): The use of soluble, non-nucleophilic bases like Potassium bis(trimethylsilyl)amide (KHMDS) ensures rapid, quantitative deprotonation. When paired with sterically demanding electrophiles, this system forces extreme regioselectivity by amplifying the steric penalty of N2 attack [2].

Mechanism TautA 1H-Pyrazole (Tautomer A) TautB 1H-Pyrazole (Tautomer B) TautA->TautB Tautomerization Anion Pyrazolide Anion (Resonance Stabilized) TautA->Anion Base (-H+) TautB->Anion Base (-H+) N1 N1-Alkyl Pyrazole (Major, Sterically Favored) Anion->N1 Electrophile (R-X) Kinetic Control N2 N2-Alkyl Pyrazole (Minor, Sterically Hindered) Anion->N2 Electrophile (R-X)

Reaction pathway illustrating pyrazole tautomerism, deprotonation, and regioselective alkylation.

Quantitative Benchmarking of Alkylation Strategies

To facilitate experimental design, the following table summarizes the performance of various state-of-the-art N-alkylation methodologies.

Methodology / Reagent SystemElectrophile TypeDominant MechanismTypical YieldRegioselectivity (N1:N2)Reference
K₂CO₃ / DMSO Primary/Secondary HalidesSN2 Displacement70–95%~85:15 to >99:1
KHMDS / THF α-HalomethylsilanesSteric-Forced SN275–92%>92:8 to >99:1
Catalyst-Free / DMSO Michael AcceptorsConjugate Addition>90%>99.9:1
Biocatalytic (Enzymatic) Simple HaloalkanesEnzymatic TransferPreparative>99:1

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure reproducibility and high fidelity.

Workflow Step1 Step 1: Reaction Setup Dry Solvent & Base Inert Atmosphere Step2 Step 2: Electrophile Addition Controlled Temp (0°C to RT) Dropwise Addition Step1->Step2 Step3 Step 3: Reaction Monitoring TLC / LC-MS Monitor Pyrazole Consumption Step2->Step3 Step4 Step 4: Quench & Workup Ice Water Quench Liquid-Liquid Extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography Regioisomer Separation Step4->Step5

Standard experimental workflow for the base-mediated N-alkylation and isolation of pyrazoles.

Protocol A: General Base-Mediated N-Alkylation (Thermodynamic/Steric Control)

This method utilizes K₂CO₃ in DMSO, providing a robust, scalable route for the alkylation of 3-substituted or 3,5-disubstituted pyrazoles [1].

Materials:

  • 1H-Pyrazole derivative (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous K₂CO₃ (1.2 equiv, finely powdered)

  • Anhydrous DMSO (0.2 M relative to pyrazole)

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.2 equiv).

  • Solvation: Purge the vial with Argon. Add anhydrous DMSO to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 equiv) dropwise. Causality Note: Cooling mitigates the exothermic nature of the initial alkylation and suppresses elimination side-reactions of the alkyl halide.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically 30% EtOAc in Hexanes). The reaction is deemed complete when the starting pyrazole is consumed (>95% conversion).

  • Quench and Extraction: Quench the reaction by pouring the mixture into ice water (3× volume of DMSO). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing: Wash the combined organic layers thoroughly with brine (5 × 10 mL) to remove residual DMSO. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to separate the major N1 isomer from the minor N2 isomer.

Protocol B: Highly Selective N1-Methylation via Masked Silane Reagents

Traditional methylation with Methyl Iodide (MeI) often yields poor regioselectivity due to the small steric profile of the methyl group. This protocol utilizes α-halomethylsilanes as "masked" methylating agents. The bulky trialkylsilyl group acts as a transient steric director, forcing nucleophilic attack exclusively at the less hindered N1 position [2].

Materials:

  • 1H-Pyrazole derivative (1.0 equiv)

  • α-Iodomethyltriisopropylsilane (1.2 equiv)

  • KHMDS (1.0 M in THF, 1.2 equiv)

  • TBAF (1.0 M in THF, 2.0 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the pyrazole (1.0 equiv) in anhydrous THF under an Argon atmosphere. Cool to 0 °C. Add KHMDS (1.2 equiv) dropwise. Stir for 30 minutes. Visual Cue: The solution may transition to a pale yellow, indicating the formation of the pyrazolide anion.

  • Steric-Directed Alkylation: Add α-iodomethyltriisopropylsilane (1.2 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours [2].

  • Protodesilylation (Unmasking): Once LC-MS confirms complete conversion to the silylated intermediate, add TBAF (2.0 equiv) directly to the reaction mixture, followed by 10 equivalents of H₂O. Stir at room temperature for 4 hours. Causality Note: The fluoride ion selectively attacks the silicon atom, cleaving the C-Si bond. Water serves as the proton source to yield the final N1-methyl pyrazole.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Catalyst-Free Michael Addition for N1-Alkylation

For the introduction of functionalized alkyl chains, the conjugate addition of pyrazoles to Michael acceptors (e.g., ethyl acrylate) can be performed catalyst-free in highly polar solvents, yielding exceptional regioselectivity (>99.9:1) driven by transition-state attractive interactions [3][4].

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the 1H-pyrazole (1.0 equiv), N,N-Diisopropylethylamine (DIPEA, 1.2 equiv), and the Michael acceptor (1.05 equiv) in DMSO (0.25 M) [4].

  • Reaction: Stir the mixture at 25 °C. No transition metal catalyst is required. The reaction relies on the inherent nucleophilicity of the pyrazole and the polarity of DMSO to drive the conjugate addition.

  • Monitoring & Isolation: Stir until the pyrazole is fully consumed (typically 12-24 hours). Quench with ice water, extract with EtOAc, wash with brine, dry, and concentrate. The high regioselectivity often eliminates the need for complex chromatographic separation of isomers[4].

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017, 82(16), 8432–8440. URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 2024, 89(7), 4516–4523. URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Norman, N. J., et al. The Journal of Organic Chemistry, 2022, 87(15), 10018-10025. URL:[Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Bengel, L. L., et al. Angewandte Chemie International Edition, 2020, 60(8), 4222-4226. URL:[Link]

Sources

Application Note:[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine as a Privileged Scaffold in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, highly potent lead compounds relies heavily on the selection of privileged building blocks. [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS 741717-65-7) has emerged as a highly versatile bifunctional intermediate[1]. It bridges the gap between robust synthetic tractability—afforded by its primary benzylic amine—and favorable pharmacodynamic properties driven by the lipophilic 3,5-dimethylpyrazole ring.

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the physicochemical profile, structural rationale, and validated synthetic workflows for utilizing this compound in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Physicochemical Profile & Molecular Data

Understanding the baseline properties of an intermediate is critical for predicting its behavior in downstream synthesis and purification. The table below summarizes the key quantitative data for this scaffold[1].

PropertyValue / Description
Chemical Name [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
CAS Number 741717-65-7
Molecular Formula C₁₂H₁₅N₃
Monoisotopic Mass 201.1266 Da
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)
Key Structural Motifs Primary benzylic amine, meta-substituted phenyl ring, 3,5-dimethylpyrazole

Mechanistic Insights: Structural Rationale in Medicinal Chemistry

The selection of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is not arbitrary; it is driven by the specific pharmacological advantages conferred by its two distinct functional poles.

The 3,5-Dimethylpyrazole Motif: A Bioisosteric Anchor

Pyrazole rings are ubiquitous in FDA-approved drugs, frequently serving as bioisosteres for phenyl rings to enhance water solubility while maintaining target affinity[2]. In the context of kinase inhibitors, the pyrazole moiety frequently acts as a hinge-binding motif or occupies critical hydrophobic pockets[3].

  • Causality of Substitution: The addition of the 3,5-dimethyl groups provides a specific steric volume. These methyl groups restrict the rotational degrees of freedom of the pyrazole ring relative to the phenyl core, locking the molecule into a bioactive conformation. Furthermore, the methyl groups provide optimal van der Waals contacts when slotted into the hydrophobic pocket II (HP-II) or the DFG-out allosteric pocket of kinases, significantly increasing target residence time.

The Benzylamine Linker: Nucleophilicity and Salt-Bridge Formation
  • Synthetic Advantage: The methylene bridge (–CH₂–) isolates the primary amine from the electron-withdrawing resonance effects of the aromatic ring. This makes the benzylic amine a significantly stronger nucleophile than a standard aniline, ensuring rapid, high-yielding amide couplings and reductive aminations even with sterically hindered electrophiles.

  • Pharmacological Advantage: At physiological pH (7.4), the benzylic amine is predominantly protonated. This allows the resulting secondary amine (post-coupling) or the free amine to engage in critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed regions of target proteins[2].

Pharmacophore Amine Benzylic Amine Strong Nucleophile Solvent Exposed Region Phenyl Phenyl Spacer π-π Stacking Gatekeeper Residue Amine->Phenyl Covalent Link Pyrazole 3,5-Dimethylpyrazole Steric Bulk & Lipophilicity Hydrophobic Pocket II Phenyl->Pyrazole Covalent Link

Caption: Pharmacophore mapping of the intermediate, illustrating the functional role of each moiety.

Validated Synthetic Workflows & Protocols

The following protocols detail the use of the title compound in divergent synthetic pathways. Every step is designed as a self-validating system to ensure high purity and yield.

SyntheticWorkflow SM [3-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]methanamine (Starting Material) AmidePath HATU, DIPEA, DMF + R-COOH SM->AmidePath UreaPath DCM, 0°C to RT + R-NCO SM->UreaPath AmideProd Target Amide (Kinase Hinge Binder) AmidePath->AmideProd UreaProd Target Urea (Allosteric Modulator) UreaPath->UreaProd

Caption: Divergent synthetic workflows utilizing the intermediate for library generation.

Protocol A: HATU-Mediated Amide Coupling for Kinase Inhibitor Synthesis

Objective: Couple the benzylic amine with a functionalized heteroaryl carboxylic acid to generate a targeted kinase inhibitor.

Reagents: *[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (1.0 eq)

  • Heteroaryl Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Mechanistic Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics in coupling sterically demanding substrates and its ability to suppress racemization if chiral centers exist elsewhere in the molecule. DIPEA is utilized as a sterically hindered, non-nucleophilic base to maintain the benzylic amine in its reactive free-base form without competing for the activated ester.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Validation: The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Validation: Monitor via LC-MS. The disappearance of the amine mass (m/z [M+H]⁺ = 202.1) and the appearance of the product mass confirm completion.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

  • DMF Removal (Critical Step): Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly soluble in EtOAc, but the addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF and the tetramethylurea byproduct (from HATU) into the aqueous layer, preventing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Isocyanate-Mediated Urea Formation

Objective: Synthesize a 1,3-disubstituted urea, a common motif in soluble epoxide hydrolase (sEH) inhibitors and allosteric kinase modulators.

Reagents: *[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (1.0 eq)

  • Aryl Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Mechanistic Rationale: Urea linkages are excellent bidentate hydrogen-bond donors. The reaction is run in an anhydrous, non-polar solvent (DCM) to prevent the hydrolysis of the isocyanate into a primary amine, which would subsequently react with another equivalent of isocyanate to form an unwanted symmetrical urea side-product.

Step-by-Step Procedure:

  • Preparation: Dissolve the benzylic amine (1.0 eq) in anhydrous DCM (0.1 M) and cool the flask to 0°C using an ice bath.

  • Controlled Addition: Add the aryl isocyanate (1.05 eq) dropwise over 10 minutes. Causality: The reaction between a primary amine and an isocyanate is highly exothermic. Cooling to 0°C prevents thermal degradation and minimizes the formation of biuret side-products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour.

  • Isolation: Validation: 1,3-disubstituted ureas frequently exhibit poor solubility in DCM. The product will typically precipitate out of the solution as a white solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold DCM (2 × 5 mL) and hexanes (10 mL) to remove any unreacted isocyanate. Dry under high vacuum to afford the analytically pure urea.

References

  • Amrhein, J. A., et al. (2021). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • PubChemLite. "741717-65-7 (C12H15N3) - Structural Information and Mass Spectrometry Data." Université du Luxembourg. Available at:[Link]

  • Zhang, Y., et al. (2022). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Application Note: High-Throughput Screening and DNA-Encoded Library (DEL) Synthesis Utilizing[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Scientific Rationale

The discovery of novel therapeutics increasingly relies on the exploration of vast chemical spaces through DNA-Encoded Library (DEL) technology and High-Throughput Screening (HTS). The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS: 741717-65-7) serves as a highly privileged building block in these workflows.

Structurally, this molecule combines a primary benzylamine with a 3,5-dimethylpyrazole moiety. The pyrazole ring is a well-documented pharmacophore known for its ability to form critical hydrogen bonds and π-stacking interactions within the ATP-binding pockets of kinases (such as RIP1 and PI3K) and various protein-protein interaction (PPI) interfaces[1][2]. Simultaneously, the unhindered primary amine acts as an ideal nucleophile for DNA-compatible C–N bond formation, historically the most robust and widely used reaction class in DEL synthesis[3][4].

This application note details the causality-driven protocols for incorporating this building block into DELs via on-DNA amide coupling and reductive amination, followed by a validated workflow for affinity-based HTS.

Physicochemical & Computational Profiling

Before integrating a building block into a multi-million-member DEL, it must be profiled to ensure it aligns with "Rule of Five" (Ro5) compliance when incorporated into a larger scaffold. The physicochemical properties of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine make it an optimal fragment-sized input.

Table 1: Physicochemical Properties & DEL Suitability
PropertyValueImplication for DEL / HTS
Molecular Weight (MW) 201.27 g/mol Low MW fragment; allows for 3-4 cycle library synthesis without exceeding 500 Da limit.
Hydrogen Bond Donors (HBD) 2 (Primary amine)Consumed during amide coupling/reductive amination, reducing polarity in the final product.
Hydrogen Bond Acceptors (HBA) 2 (Pyrazole nitrogens)Retained in the final scaffold; critical for target binding (e.g., kinase hinge regions).
Calculated LogP (cLogP) ~1.8Lipophilic enough for target engagement, but hydrophilic enough to maintain aqueous solubility during on-DNA synthesis.
Amine pKa ~9.0Dictates the pH required for nucleophilic attack during on-DNA chemistry (optimal pH > 8.5).

Workflow 1: On-DNA Library Synthesis (Chemistry)

Synthesizing libraries on DNA requires exceptionally mild, aqueous-compatible chemistry to prevent the degradation or depurination of the DNA barcode[3]. The two most reliable methods for incorporating[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine are amide coupling and reductive amination.

On-DNA Amide Coupling Protocol

Causality & Mechanism: The coupling of a DNA-conjugated carboxylic acid with our primary amine requires water-soluble activating agents. We utilize EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and s-NHS (sulfo-N-hydroxysuccinimide). The s-NHS stabilizes the highly reactive O-acylisourea intermediate against rapid aqueous hydrolysis, extending its half-life long enough for the amine to attack. The buffer pH is tightly controlled at 8.0–8.5; this is a calculated compromise. A higher pH would deprotonate more of the amine (increasing nucleophilicity), but it would also rapidly hydrolyze the s-NHS ester before the coupling can occur.

Step-by-Step Methodology:

  • Preparation: Dissolve the DNA-headpiece-carboxylic acid conjugate (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 8.0).

  • Activation: Add 400 equivalents of EDC and 100 equivalents of s-NHS (prepared as fresh stocks in water). Incubate at 25°C for 15 minutes to form the stable s-NHS ester.

  • Coupling: Add 100 equivalents of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (dissolved in DMSO; final DMSO concentration should not exceed 10% v/v to prevent DNA precipitation).

  • Incubation: Shake at 800 rpm at room temperature for 12 hours.

  • Precipitation & Recovery: Add 10% volume of 3 M NaCl and 3 volumes of cold ethanol (-20°C). Centrifuge at 14,000 rpm for 30 minutes to pellet the DNA-tagged product. Wash with 70% ethanol and resuspend in nuclease-free water.

Amide_Coupling_Workflow DNA DNA-Headpiece (Carboxylic Acid) Act Activation (EDC/s-NHS, pH 8.0) DNA->Act Amine [3-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]methanamine Act->Amine Nucleophilic Attack Prod DNA-Tagged Amide Product Amine->Prod Ligate Enzymatic Ligation (Barcode Addition) Prod->Ligate

Caption: Workflow for on-DNA amide coupling using EDC/s-NHS activation followed by enzymatic ligation.

Micelle-Promoted Reductive Amination Protocol

Causality & Mechanism: Reductive amination between a DNA-conjugated aldehyde and the building block is notoriously challenging due to the dilute nature of DEL synthesis. To drive imine formation, we utilize a borate buffer at pH 9.4. This high pH ensures the primary amine (pKa ~9.0) is predominantly unprotonated. Furthermore, the addition of a micelle-forming surfactant (TPGS-750-M) creates hydrophobic nanoreactors in the aqueous solvent, drastically increasing the local concentration of the organic building block and the DNA-aldehyde, driving conversion rates above 90%[5].

Step-by-Step Methodology:

  • Imine Formation: Combine DNA-conjugated aldehyde (1 nmol) with 200 equivalents of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine in 250 mM Borate buffer (pH 9.4) containing 2% TPGS-750-M.

  • Incubation: Shake at 800 rpm at room temperature for 1 hour to allow complete imine/iminium formation.

  • Reduction: Add 400 equivalents of Sodium Cyanoborohydride (NaCNBH₃) or 2-Picoline Borane (pic-BH₃). Note: pic-BH₃ is preferred as it is less toxic and highly efficient in aqueous micellar conditions.

  • Completion: Shake for an additional 16 hours at room temperature.

  • Purification: Purify the resulting secondary amine via standard ethanol precipitation or size-exclusion chromatography (e.g., NAP-5 columns) to remove the surfactant and excess reagents.

Workflow 2: Affinity-Based High-Throughput Screening (HTS)

Once the library is synthesized and fully encoded, it is subjected to affinity selection. The goal is to separate target binders from non-binders using the DNA barcode as an amplifiable identification tag[6][7].

Target Immobilization and Incubation

Causality & Mechanism: The target protein (e.g., a His-tagged kinase) must be immobilized on a solid support to allow for the physical washing away of non-binding library members. Magnetic Ni-NTA beads are preferred over agarose because they allow for rapid, automated magnetic separation, minimizing the time the protein spends at room temperature, thereby preserving its native fold[7][8].

Step-by-Step Methodology:

  • Immobilization: Incubate 5 µM of His-tagged target protein with 50 µL of pre-washed magnetic Ni-NTA beads in Selection Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) for 1 hour at 4°C.

  • Library Incubation: Add the pooled DEL (containing ~10⁸ to 10⁹ unique compounds, including the pyrazole-benzylamine derivatives) at a final concentration of 10⁵ copies per compound. Incubate with gentle rotation for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Stringent Washing: Place the tube on a magnetic rack. Discard the supernatant. Wash the beads 5 times with 200 µL of Selection Buffer. Crucial: The washing step removes weak and non-specific binders; the 0.05% Tween-20 prevents non-specific hydrophobic sticking to the bead matrix.

  • Heat Elution: Resuspend the beads in 50 µL of nuclease-free water. Heat to 95°C for 10 minutes. Causality: Heating denatures the target protein, destroying its tertiary binding pocket and releasing the DNA-tagged small molecules into solution without the need for harsh chemical eluents that could damage the DNA for downstream PCR[6].

  • Decoding: The eluted DNA is subjected to PCR amplification and Next-Generation Sequencing (NGS). Enrichment factors are calculated by comparing the read counts of the eluted sample against a no-protein control[7].

Affinity_Selection Pool Pooled DEL Library (10^6 - 10^9 compounds) Incubate Incubation with Target (e.g., His-tagged Kinase) Pool->Incubate Wash Stringent Washing (Remove non-binders) Incubate->Wash Immobilize on Magnetic Beads Elute Heat Denaturation (95°C, Release Binders) Wash->Elute 5x Buffer Washes Amplify PCR Amplification Elute->Amplify Collect Supernatant NGS Next-Generation Sequencing (NGS) & Decoding Amplify->NGS

Caption: Affinity-based DEL screening workflow from library incubation to NGS decoding.

Expected Data & Yields

When utilizing[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine in the described workflows, high conversion rates are critical to ensure library fidelity. Below are the expected quantitative metrics based on validated on-DNA chemistry protocols.

Table 2: Expected Conversion Rates and NGS Enrichment
Process StepExpected MetricAnalytical Method
On-DNA Amide Coupling > 85% ConversionUPLC-MS (Monitoring DNA mass shift)
On-DNA Reductive Amination > 90% ConversionUPLC-MS (Monitoring DNA mass shift)
DNA Recovery (Post-Precipitation) 75% - 85%NanoDrop (A260 absorbance)
HTS Enrichment Factor (True Binders) > 50-fold over controlNGS Read Count Analysis

References

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. OSTI.gov. Available at:[Link]

  • Design and Synthesis of Biaryl DNA-Encoded Libraries. ACS Combinatorial Science. Available at:[Link]

  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm (RSC Publishing). Available at:[Link]

  • Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate. Available at:[Link]

  • Affinity-based DEL Selections with Different Target Types: Overview and Achievements. Royal Society of Chemistry Books. Available at:[Link]

  • Development and Validation of an Automated DNA-Encoded Library Screening Data Analysis Platform. ACS Publications. Available at:[Link]

  • Kinetically guided radical-based synthesis of C(sp3)−C(sp3) linkages on DNA. PMC (NIH). Available at:[Link]

Sources

Application Note: Developing Robust Assays for Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a highly privileged structure in modern drug discovery. Currently, over 50 synthetic pyrazole-containing medicines are available globally, with the US FDA approving more than 30 since 2011[1]. From blockbuster kinase inhibitors like ruxolitinib and crizotinib to novel CDK2 and VEGFR-2 antagonists, pyrazole derivatives exhibit exceptional pharmacological versatility[2].

As a Senior Application Scientist, I approach assay development for these compounds not merely as a sequence of steps, but as a self-validating system . Because pyrazoles frequently function as ATP-competitive inhibitors, our assay cascade must rigorously interrogate both direct biochemical target engagement and the downstream phenotypic consequences. This application note details the causality behind experimental choices, providing validated protocols for evaluating novel pyrazole derivatives.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Inhibition

To design an effective assay, we must first understand the molecular causality of the compound's activity. The unique physicochemical properties of the pyrazole core allow it to act as an ideal bioisostere for the adenine ring of ATP[1]. The N-1 atom serves as a hydrogen bond donor, while the N-2 acts as a hydrogen bond acceptor[1]. This dual capability enables pyrazole derivatives to form critical, high-affinity hydrogen bonds within the highly conserved hinge region of kinase active sites (such as JAK, VEGFR-2, and CDK2)[3][4].

KinaseInhibition Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Kinase Target Kinase (e.g., JAK, VEGFR-2) Pyrazole->Kinase ATP-Competitive Inhibition ATP ATP Molecule ATP->Kinase Binds Hinge Region Phospho Phosphorylated Substrate Kinase->Phospho Phosphorylation (Blocked by Pyrazole) Substrate Protein Substrate Substrate->Phospho Response Cellular Response (Proliferation) Phospho->Response Downstream Signaling

Caption: ATP-competitive inhibition of target kinases by pyrazole-containing compounds.

Assay Development Strategy & Causality

A singular assay is insufficient to validate a pyrazole hit. A compound may exhibit sub-nanomolar biochemical potency but fail entirely in cellulo due to poor membrane permeability or high efflux ratios. Therefore, our workflow demands an orthogonal approach[5]:

  • Biochemical Assay (ADP-Glo): Quantifies direct target inhibition independent of cellular variables.

  • Phenotypic Assay (MTT): Validates that the biochemical inhibition translates into the desired biological effect (e.g., cytotoxicity in cancer cell lines)[5].

AssayWorkflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Biochem 2. Biochemical Assay (ADP-Glo Kinase Assay) Prep->Biochem Cell 3. Phenotypic Assay (MTT Cell Viability) Prep->Cell QC 4. Quality Control (Z'-Factor Validation) Biochem->QC Cell->QC Data 5. Data Analysis (IC50 Determination) QC->Data

Caption: Self-validating assay workflow for screening pyrazole derivatives.

Experimental Protocols

Protocol 1: Universal Kinase Activity Assay (ADP-Glo)

Causality & Rationale: Because pyrazole derivatives primarily act as ATP-competitive inhibitors, measuring the depletion of ATP or the generation of ADP is the most direct readout of target engagement[2][4]. The ADP-Glo assay is chosen over radiometric assays because it is a homogeneous, high-throughput luminescent method that does not depend on specific substrate sequences.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Kinase Reaction: Add 2 µL of the target kinase (e.g., CDK2/Cyclin A2) diluted in optimized kinase buffer to the compound wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix. Crucial Causality Step: The ATP concentration should be set at or near the enzyme's Km​ for ATP. If ATP is too high, the pyrazole inhibitor will be outcompeted, artificially inflating the apparent IC 50​ . Incubate for 60 minutes.

  • Kinase Reaction Termination & ADP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step terminates the kinase reaction and depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction.

  • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Data Analysis: Calculate percentage inhibition relative to vehicle controls and determine the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Validation via Cell Viability (MTT)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[5]. This metabolic activity is directly proportional to the number of viable cells. It is deployed here to confirm that the pyrazole compound successfully permeates the cell membrane and induces cytotoxicity (e.g., in A549 lung cancer or MCF-7 breast cancer cell lines)[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549) at a density of 5,000 cells/well in a 96-well flat-bottom plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO 2​ to allow attachment.

  • Compound Treatment: Aspirate the media and replace with 100 µL of fresh media containing varying concentrations of the pyrazole derivatives (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or a known pyrazole drug like Crizotinib)[6]. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3 to 4 hours. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well. Agitate on a plate shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to subtract background noise[5].

Quality Control: The Self-Validating System

A protocol is only as reliable as its statistical robustness. To ensure trustworthiness, every assay plate must be evaluated using the Z'-factor , a statistical measure of assay quality.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ represents standard deviation and μ represents the mean of the positive (100% inhibition) and negative (vehicle) controls.

  • Z' > 0.5: Excellent assay, suitable for high-throughput screening.

  • Z' < 0.5: Marginal assay; requires optimization of enzyme concentration, incubation time, or buffer conditions.

Quantitative Benchmarks: FDA-Approved Pyrazole Drugs

To contextualize assay results during drug development, it is vital to benchmark novel pyrazole derivatives against established, FDA-approved therapeutics[1][2]. The table below summarizes key quantitative data for prominent pyrazole-containing drugs.

Drug NamePrimary TargetIndicationTypical IC 50​ RangeApproval Year
Ruxolitinib JAK1 / JAK2Myelofibrosis2.8 - 3.3 nM2011
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer20 - 40 nM2011
Encorafenib BRAF V600EMelanoma0.35 nM2018
Zanubrutinib BTKMantle Cell Lymphoma0.5 nM2019
Asciminib BCR-ABL1Chronic Myeloid Leukemia1 - 2 nM2021

(Data aggregated from historical FDA approval packages and pharmacological profiling)

References

  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide Benchchem URL
  • Pyrazole: an emerging privileged scaffold in drug discovery PMC - NIH URL
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies NIH URL
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Journal of Applied Pharmaceutical Science URL
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI URL
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity RSC Publishing URL

Sources

Troubleshooting & Optimization

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we will dissect the thermodynamic and kinetic drivers of pyrazole cyclization, addressing the root causes of poor regioselectivity, low yields, and catalytic failure.

Every recommendation is grounded in mechanistic causality and structured as a self-validating system, ensuring that your experimental workflows are robust, reproducible, and analytically verifiable.

Logical Troubleshooting Workflows

Before altering your reaction conditions, it is critical to identify the specific failure point in your synthetic pathway. The workflow below outlines the logical progression for diagnosing and resolving the most common issues in pyrazole synthesis.

G Start Reaction Setup: 1,3-Dicarbonyl + Hydrazine RegioCheck Regioselectivity Issue? Start->RegioCheck RegioFix Use Fluorinated Solvents or Bulky Directing Groups RegioCheck->RegioFix Yes YieldCheck Yield < 70%? RegioCheck->YieldCheck No RegioFix->YieldCheck YieldFix Switch to Microwave / Ultrasound or Deep Eutectic Solvents YieldCheck->YieldFix Yes Purification Work-up & Purification YieldCheck->Purification No YieldFix->Purification Success Pure Pyrazole Isomer Purification->Success

Workflow for troubleshooting and optimizing pyrazole synthesis conditions.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I getting an inseparable mixture of regioisomers in my Knorr pyrazole synthesis, and how can I control it? A1: Regioselectivity is dictated by a competition between the relative electrophilicity of the two carbonyl carbons and steric hindrance[1]. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the nucleophile can attack either carbonyl, leading to 1,3,5- or 1,3,4-trisubstituted mixtures[2]. The Fix: To force regioselectivity, manipulate the solvent environment. Fluorinated solvents (e.g., 2,2,2-trifluoroethanol) create highly structured hydrogen-bonding networks that selectively activate one carbonyl group over the other, dramatically shifting the kinetic control of the initial hydrazone formation[2]. Alternatively, lower the reaction temperature to trap the kinetic product before thermodynamic equilibration occurs[1].

Q2: My conventional thermal synthesis yields are consistently below 70%. What is the root cause, and how can I optimize it? A2: Conventional thermal heating relies on conductive heat transfer, which is often inefficient and requires prolonged reaction times. This extended heating increases the probability of side reactions and thermal degradation of the hydrazine precursor, capping yields at <70%[3]. The Fix: Switch to microwave irradiation. Microwave heating directly excites the polar intermediates (like the 5-hydroxy-pyrazoline intermediate), providing rapid, uniform energy transfer. This drastically increases the frequency of effective molecular collisions, pushing yields from 24% to over 67% in a fraction of the time[4].

Q3: What is the optimal solvent system for challenging pyrazole cross-couplings (e.g., Suzuki coupling of 4-halopyrazoles)? A3: While ethanol is the traditional choice, it often fails for sterically hindered or poorly soluble substrates. Aprotic dipolar solvents such as DMF, NMP, or DMAc provide superior solvation for complex intermediates[5]. For metal-catalyzed cross-couplings, the water ratio is critical. A mixed solvent system of DMF/H₂O or THF/H₂O (specifically a 10:4 ratio) ensures complete dissolution of the inorganic base (e.g., Cs₂CO₃). This dissolved base is mechanistically required to form the reactive palladium-hydroxo complex during the transmetalation step, boosting yields up to 90%[4].

Q4: Are there greener alternatives to DMF or DMAc that maintain high catalytic efficiency? A4: Yes. Deep Eutectic Solvents (DESs), such as choline chloride-urea mixtures, are highly effective, sustainable alternatives[6]. DESs act as both the solvent and the catalyst; their extensive hydrogen-bond donor/acceptor networks stabilize the transition states of the cyclization step, accelerating reaction rates while allowing for mild reaction conditions (often requiring only ultrasound rather than extreme heat)[6].

Mechanistic Pathway of Cyclization

Understanding the exact step where your reaction stalls is vital for optimization. The Knorr synthesis proceeds via a distinct sequence of nucleophilic attack, cyclization, and aromatization.

Mechanism N1 1,3-Diketone N3 Hydrazone Intermediate N1->N3 Nucleophilic Attack N2 Substituted Hydrazine N2->N3 Nucleophilic Attack N4 5-Hydroxy-pyrazoline N3->N4 Cyclization N5 Dehydration N4->N5 Acid Catalysis N6 Substituted Pyrazole N5->N6 Aromatization

Mechanistic pathway of the Knorr pyrazole synthesis.

Quantitative Data & Condition Benchmarking

Use the following benchmark data to select the optimal starting parameters for your specific pyrazole synthesis goals.

Table 1: Influence of Solvent and Temperature on Pyrazole Yields

Reaction TypeSolvent SystemTemperatureEnergy SourceYield (%)Ref.
Conventional KnorrEthanol78°C (Reflux)Thermal< 70%[3]
Microwave KnorrDMF / H₂O (10:4)90°CMicrowave90%[4]
Microwave KnorrDME / H₂O (10:1)90°CMicrowave67%[4]
Microwave KnorrDME / H₂O (10:4)100°CMicrowave65%*[4]
DES-AssistedCholine Chloride:Urea50°CUltrasound> 90%[6]

*Note: Increasing temperature to 100°C in microwave systems can cause catalyst degradation, leading to a drop in yield[4].

Validated Experimental Protocols

Protocol A: Regioselective Knorr Pyrazole Synthesis

This protocol utilizes solvent-directed hydrogen bonding to enforce kinetic control over regioselectivity.

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.5 M concentration.

    • Causality: TFE acts as a strong hydrogen-bond donor, selectively activating the more sterically accessible carbonyl group.

  • Addition: Cool the reaction vessel to 0°C using an ice bath. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes.

    • Causality: Low temperatures suppress the thermodynamic equilibration of the hydrazone intermediate, locking in the kinetic regioisomer[1].

  • Cyclization: Add a catalytic amount of glacial acetic acid (10 mol%). Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 3 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting diketone (Hexane/EtOAc 7:3). The complete disappearance of the diketone spot and the emergence of a highly UV-active product spot validates successful cyclization.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Purify the crude product via flash column chromatography. To unambiguously validate the regiochemistry, perform a 2D NOESY NMR experiment. A spatial cross-peak between the N-substituent protons and the adjacent C5-H (or C3-H) pyrazole ring proton confirms the exact regioisomer formed[2].

Protocol B: Microwave-Promoted Suzuki Cross-Coupling for 4-Substituted Pyrazoles

This protocol optimizes the solvent-to-water ratio to ensure rapid transmetalation in sterically hindered cross-couplings.

  • Setup: In a 10 mL microwave-safe vial, combine the 4-halopyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the Pd(PPh₃)₄ catalyst (5 mol%).

  • Solvent & Base Optimization: Add a solvent mixture of DMF and H₂O in a strict 10:4 volumetric ratio, followed by Cs₂CO₃ (2.0 equiv).

    • Causality: The 10:4 ratio is the precise threshold required to fully dissolve the Cs₂CO₃ base without precipitating the organic substrates. Dissolved carbonate is mandatory for forming the reactive Pd-hydroxo intermediate[4].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 90°C for exactly 15 minutes.

    • Causality: Exceeding 90°C leads to the thermal decomposition of the palladium catalyst, actively reducing the yield[4].

  • Validation & Isolation: Dilute the cooled mixture with 10 mL of deionized water and extract with dichloromethane (3 × 15 mL). Dry the organic phase, concentrate, and purify via silica gel chromatography. Validate the successful coupling via LC-MS (observing the expected [M+H]+ mass peak).

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction RHHZ[Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates National Institutes of Health (NIH)[Link]

Sources

Technical Support Center: Yield Optimization for[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine .

The synthesis of this molecule relies on a robust two-step sequence: the acid-catalyzed condensation of 3-hydrazinylbenzonitrile with pentane-2,4-dione (acetylacetone) to form a pyrazole intermediate, followed by the reduction of the benzonitrile moiety to a primary methanamine. Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield outcomes.

SynthesisWorkflow SM 3-Hydrazinylbenzonitrile + Acetylacetone Step1 Step 1: Condensation (Acid Catalysis, Reflux) SM->Step1 Int 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile Step1->Int Step2 Step 2: Nitrile Reduction (CoCl2 / NaBH4 or Raney Ni / NH3) Int->Step2 Prod [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine Step2->Prod

Workflow for the two-step synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine.

Part 1: Pyrazole Ring Condensation (Step 1)

Q: My condensation reaction is stalling, leaving significant amounts of unreacted 3-hydrazinylbenzonitrile. How do I drive it to completion? A: Causality Explanation: The formation of the pyrazole ring requires the initial nucleophilic attack of the hydrazine onto the carbonyl carbon to form a hydrazone intermediate, followed by an intramolecular cyclodehydration. If the reaction stalls, it is typically due to poor dehydration kinetics. Solution: This step requires acidic conditions to increase the electrophilicity of the carbonyl group and facilitate the departure of water. Using glacial acetic acid or adding a catalytic amount of concentrated HCl in ethanol dramatically accelerates the condensation 1. Furthermore, the reaction must be refluxed (80–100 °C) to thermodynamically drive the cyclization.

Q: I am observing multiple spots on my TLC plate. Is regioselectivity an issue during the pyrazole formation? A: No. Because acetylacetone (pentane-2,4-dione) is a symmetric 1,3-diketone, condensation with the hydrazine will yield a single regioisomer. The presence of multiple spots usually indicates incomplete dehydration (you are seeing the open-chain hydrazone intermediate) or oxidative degradation of the hydrazine starting material. Ensure your hydrazine is freshly prepared or stored under an inert atmosphere.

Part 2: Nitrile Reduction to Primary Amine (Step 2)

Q: My yield of the primary amine is low, and mass spectrometry (LC-MS) shows a significant amount of a dimerized byproduct. What is causing this, and how can I prevent it? A: Causality Explanation: The catalytic reduction of a nitrile proceeds via a highly reactive imine intermediate. As the desired primary amine ([3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine) forms, it acts as a nucleophile and attacks the unreduced imine. Subsequent elimination of ammonia and further reduction results in a secondary amine (dimer) byproduct. Solution: To suppress this nucleophilic attack, the reaction equilibrium must be manipulated. Flooding the reaction with an excess of ammonia (5 to 20 molar equivalents of methanolic NH₃) shifts the equilibrium away from secondary amine formation, heavily favoring the primary amine 2. Alternatively, running the reduction in the presence of Boc-anhydride (Boc₂O) traps the primary amine immediately as a non-nucleophilic carbamate.

Q: The reduction fails to reach completion even at high H₂ pressure when using Palladium on Carbon (Pd/C). Is the catalyst poisoned? A: Causality Explanation: Yes. The newly formed pyrazole moiety contains basic nitrogen atoms with lone pairs that strongly coordinate to the active sites of standard heterogeneous catalysts like Palladium, effectively poisoning them and halting the reduction. Solution: Switch to a Cobalt-based catalytic system. Cobalt catalysts are highly selective for nitrile reduction and are significantly less prone to poisoning by nitrogen-containing heterocycles 3. A highly effective, ambient-pressure laboratory method utilizes Cobalt(II) chloride (CoCl₂) and Sodium Borohydride (NaBH₄) to generate reactive cobalt boride nanoparticles in situ4.

TroubleshootingLogic Issue Issue: Low Primary Amine Yield SecAmine Secondary Amine Byproducts? Issue->SecAmine Poison Incomplete Conversion (Catalyst Poisoning)? Issue->Poison Sol1 Add excess NH3 or Boc2O to trap intermediate SecAmine->Sol1 Yes Sol2 Switch to CoCl2/NaBH4 or increase catalyst loading Poison->Sol2 Yes

Troubleshooting logic tree for resolving low yields during nitrile reduction.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various reduction methodologies applied to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.

Reduction MethodCatalyst / ReagentsAdditiveTypical Primary Amine YieldMajor Byproducts / Issues
Standard Hydrogenation Pd/C, H₂ (50 psi)None30–40%Catalyst poisoning, unreacted nitrile
Optimized Hydrogenation Raney Nickel, H₂ (50 psi)Methanolic NH₃ (10 eq)75–85%Trace secondary amines
Chemical Reduction CoCl₂·6H₂O, NaBH₄None85–95%Trace borate complexes (easily washed)
Hydride Reduction LiAlH₄None50–60%Deamination products, harsh conditions

Part 4: Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile
  • Preparation: In a round-bottom flask, dissolve 3-hydrazinylbenzonitrile hydrochloride (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add pentane-2,4-dione (acetylacetone) (1.1 equiv, 11 mmol) to the stirring solution.

  • Catalysis: Add 5 drops of concentrated HCl (or use 10 mL of glacial acetic acid as a co-solvent) to catalyze the dehydration.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline hydrazine spot (which stains strongly with ninhydrin) disappears, and a new, highly UV-active spot appears.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and saturated NaHCO₃ (50 mL). Extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate as a solid.

Protocol B: Reduction to[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

This protocol utilizes the highly selective CoCl₂/NaBH₄ method to avoid high-pressure hydrogenation and catalyst poisoning.

  • Preparation: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 equiv, 5 mmol) in 40 mL of anhydrous methanol.

  • Catalyst Precursor: Add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 equiv, 10 mmol). Stir until fully dissolved. The solution will turn a distinct pink/purple color.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to control the upcoming exothermic reaction.

  • Reduction: Carefully add Sodium borohydride (NaBH₄) (10.0 equiv, 50 mmol) in small portions over 30 minutes.

  • Validation Checkpoint: Upon NaBH₄ addition, vigorous hydrogen gas evolution will occur, and the pink solution will immediately turn pitch black. This visual cue confirms the successful in situ generation of the active cobalt boride catalytic nanoparticles.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding 3M HCl dropwise until gas evolution ceases and the black precipitate dissolves. Then, basify the solution to pH 10 using concentrated NH₄OH.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the pure primary amine.

  • Final Validation: Spot the product on TLC and stain with ninhydrin; the primary amine will rapidly turn deep purple upon heating.

References

  • Reduction of nitriles to primary amines. US Patent 3372195A. Google Patents. 2

  • Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. Catalysis Science & Technology (RSC Publishing). 3

  • Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile. Benchchem. 4

  • Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat. The Journal of Organic Chemistry - ACS Publications. 1

Sources

Technical Support Center: Purification of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS: 741717-65-7).

This molecule presents a unique purification challenge due to its dual-pharmacophore nature: a highly basic primary benzylamine (pKa ~9.5) and a weakly basic 3,5-dimethylpyrazole ring (pKa ~2.5). The protocols and troubleshooting steps below are designed as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery?

The Causality: Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–6.5). Your target compound contains a primary amine, which acts as a Brønsted base. This creates a strong electrostatic acid-base interaction, leading to irreversible adsorption, severe band broadening, and compound degradation[1]. The Solution: You must neutralize the acidic silanols. You can achieve this by adding a sacrificial volatile base, such as 1–2% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., in a Dichloromethane/Methanol gradient)[2]. Alternatively, switch your stationary phase entirely to an amine-functionalized silica (e.g., KP-NH), which provides a basic chromatographic environment and eliminates the need for mobile phase additives[1][3].

Q2: I am using Preparative Reverse-Phase HPLC, but the peaks are broad and co-eluting with impurities. How can I improve resolution?

The Causality: In a neutral water/acetonitrile mobile phase, the primary amine is partially ionized, existing in an equilibrium between its free-base and protonated states. This dual-state existence causes peak tailing on C18 columns. The Solution: Force the molecule into a single, fully protonated state by lowering the mobile phase pH. Add 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases[4]. TFA acts as an ion-pairing agent and a strong acid modifier, protonating both the primary amine and the pyrazole ring. This increases the compound's hydrophilicity, sharpens the peak shape, and suppresses secondary interactions with residual silanols on the C18 stationary phase[5]. Note: This will yield the target compound as a TFA salt.

Q3: My liquid-liquid extraction (LLE) yields are unexpectedly low (<40%). Where is the product going?

The Causality: [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is highly water-soluble when protonated. If your aqueous layer during the final extraction step is not sufficiently basic, the amine remains ionized as a salt and will not partition into the organic layer[6]. The Solution: Self-validate your extraction. Before adding your organic extraction solvent (e.g., Dichloromethane), use a pH meter or high-resolution pH paper to confirm the aqueous layer is at pH > 12 . You must use a strong base (like 2M NaOH) to fully deprotonate the primary amine, driving the neutral free-base into the organic phase[6].

Part 2: Quantitative Data Presentation

The following table summarizes the performance metrics of various purification strategies for this specific compound class, allowing you to select the optimal method based on your scale and purity requirements.

Purification TechniquePrimary MechanismTypical PurityTypical YieldScalabilityBest Use Case
Acid-Base Extraction pH-dependent phase partitioning85 - 90%80 - 95%>100gInitial crude cleanup; removing neutral/acidic byproducts.
Flash Chromatography (Bare Silica + 1% TEA) Adsorption with silanol capping90 - 95%60 - 75%1g - 50gMid-stage purification; cost-effective scaling.
Flash Chromatography (Amine-Silica) Normal-phase adsorption (no acid-base interference)95 - 98%85 - 95%100mg - 20gHigh-recovery purification of sensitive free-bases[2].
Prep-HPLC (C18 + 0.1% TFA) Hydrophobic interaction / Ion-pairing>99%70 - 85%10mg - 2gFinal polishing for in vivo studies or analytical standards[7].
Recrystallization (HCl Salt) Differential solubility of crystalline lattice>99.5%60 - 80%>10gFinal bulk polishing; requires prior conversion to a salt[6].

Part 3: Mandatory Visualizations & Workflows

Acid-Base Extraction Logic

The following diagram illustrates the self-validating workflow for isolating the free-base amine from a crude reaction mixture.

G Start Crude Reaction Mixture Acidify Add 1M HCl (Verify pH < 2) Protonate Amine & Pyrazole Start->Acidify Extract1 Extract with EtOAc/DCM (Removes neutral/acidic impurities) Acidify->Extract1 Basify Aqueous Layer: Add 2M NaOH (Verify pH > 12) Free-base the Amine Extract1->Basify Keep Aqueous Discard1 Organic Waste Extract1->Discard1 Discard Organic Extract2 Extract with DCM (Target compound moves to organic) Basify->Extract2 Dry Dry over Na2SO4 & Evaporate Yields Enriched Free Base Extract2->Dry Keep Organic Discard2 Aqueous Waste Extract2->Discard2 Discard Aqueous

Caption: Workflow for Acid-Base Extraction of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine.

Chromatographic Selection Matrix

Use this logic tree to determine the appropriate chromatographic method based on your project's scale and phase requirements.

DecisionTree Scale Determine Purification Scale Large Large Scale (>1g) Pre-purification Scale->Large Small Small Scale (<1g) High Purity Needed Scale->Small Flash Normal Phase Flash (Amine-functionalized silica or 1% TEA) Large->Flash HPLC Reverse Phase Prep-HPLC (C18, 0.1% TFA buffer) Small->HPLC Cryst Salt Crystallization (HCl salt in EtOH/Et2O) Flash->Cryst Polishing HPLC->Cryst Optional Polishing

Caption: Chromatographic selection logic for primary pyrazole-benzylamines.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Optimized Acid-Base Extraction (Pre-Purification)

Purpose: To remove non-basic organic impurities and metal catalysts prior to chromatography.

  • Solubilization: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acidification: Add 50 mL of 1M aqueous HCl. Stir vigorously for 10 minutes. Self-Validation: Test the aqueous layer with pH paper to ensure pH < 2. If not, add more 1M HCl.

  • First Partition: Transfer to a separatory funnel. Collect the aqueous layer (contains the protonated target compound). Discard the DCM layer (contains neutral/acidic impurities). Wash the aqueous layer once more with 20 mL of fresh DCM to ensure complete removal of lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base). Self-Validation: Confirm the pH is >12 using pH paper[6].

  • Second Partition: Extract the basic aqueous layer with 3 x 30 mL of DCM.

  • Isolation: Combine the organic extracts, wash with saturated brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free-base amine.

Protocol B: Amine-Modified Flash Chromatography

Purpose: To isolate the free-base compound without silica-induced degradation.

  • Column Preparation: Select a pre-packed amine-functionalized silica column (e.g., KP-NH) sized appropriately for your sample mass (typically 10:1 to 50:1 silica-to-sample ratio)[2].

  • Solvent System: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate (EtOAc). Note: Because the silica is already basic, no TEA is required, simplifying post-column evaporation[3].

  • Sample Loading: Dissolve the enriched free-base from Protocol A in a minimum volume of DCM. Dry-load the sample onto a small amount of Celite or bare silica if solubility is an issue, and apply to the column head.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 100% EtOAc over 10 column volumes (CV).

  • Fraction Analysis: Spot fractions on an amine-functionalized TLC plate. Stain with Ninhydrin and heat; the primary amine will appear as a distinct purple spot.

Protocol C: Preparative Reverse-Phase HPLC (TFA Method)

Purpose: To achieve >99% purity for biological assays (yields the TFA salt).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA. Causality: TFA lowers the pH to ~2.0, fully protonating the amine and pyrazole, ensuring sharp peak shapes on C18 media[5].

  • Sample Preparation: Dissolve the compound in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Method Parameters: Use a C18 Prep column (e.g., 21.2 x 250 mm, 5 µm). Run a shallow gradient: 5% B to 40% B over 20 minutes at a flow rate of 20 mL/min[8].

  • Detection & Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak.

  • Recovery: Lyophilize (freeze-dry) the collected fractions directly. Warning: Do not rotovap at high temperatures, as concentrating TFA can degrade sensitive compounds. The resulting white powder will be the[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine trifluoroacetate salt.

References

  • Labcompare. "LABTips: Preparative HPLC for Purification Workflows." Labcompare.com, 17 Jun. 2022. Available at: [Link]

  • Mahler, M., Swartz, S., & Thomason, V. "RediSep C-18 reversed phase column Purification of primary amines." Teledyne ISCO, 9 Nov. 2012. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage.com, 10 Feb. 2023. Available at: [Link]

  • Shimadzu. "Preparative HPLC Primer." Shimadzu.com, 15 Apr. 2020. Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage.com, 19 Jan. 2023. Available at: [Link]

  • Zhang, H., et al. "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives." ResearchGate, Jul. 2012. Available at:[Link]

  • "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." Wordpress.com, 31 Jan. 2013. Available at: [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyneisco.com, 2010. Available at:[Link]

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solubility issues of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine and solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS No. 741717-65-7). This molecule, featuring a substituted pyrazole linked to a benzylamine moiety, is of significant interest in discovery chemistry. However, its structural characteristics—a large, relatively rigid aromatic system combined with a basic primary amine—present notable challenges in achieving adequate solubility in aqueous media, a critical prerequisite for many biological assays and downstream formulation development.

This guide provides a structured approach to understanding and overcoming these solubility issues. It is organized into a series of frequently asked questions (FAQs) to address the fundamental principles, followed by a practical troubleshooting guide for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural reasons for the poor aqueous solubility of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine?

The limited aqueous solubility of this compound stems from a combination of factors inherent to its molecular structure:

  • Hydrophobic Surface Area: The molecule is dominated by two aromatic rings (phenyl and pyrazole) and two methyl groups. These non-polar components create a large hydrophobic surface area that is energetically unfavorable to solvate with polar water molecules. Aromatic amines, in general, exhibit low water solubility due to their significant hydrocarbon character.[1][2][3]

  • Crystal Lattice Energy: In its solid state, the compound can form strong intermolecular interactions. These include hydrogen bonds mediated by the primary amine group and π-π stacking interactions between the aromatic rings.[4] The collective strength of these forces, known as the crystal lattice energy, must be overcome by the solvent for dissolution to occur. High lattice energy often correlates with poor solubility.

  • Amine Basicity: The primary amine group (pKa estimated to be weakly basic) is the key to solubility manipulation. In its neutral, "free base" form at neutral or alkaline pH, the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility.[5]

Q2: How does pH dramatically influence the solubility of this compound?

The presence of the primary amine is the most critical handle for modulating aqueous solubility. Amines are weak bases that can accept a proton (H+) under acidic conditions to form a positively charged ammonium salt.[6][7]

R-CH₂-NH₂ (Poorly Soluble Free Base) + H⁺ ⇌ R-CH₂-NH₃⁺ (Water-Soluble Salt)

This equilibrium is governed by the pH of the solution.

  • At Low pH (Acidic Conditions): The equilibrium shifts to the right, favoring the formation of the protonated ammonium cation. This charged species is significantly more polar than the neutral free base, allowing for strong ion-dipole interactions with water molecules, which dramatically increases solubility.[4][8]

  • At High pH (Neutral to Basic Conditions): The equilibrium shifts to the left. The compound exists predominantly in its neutral, uncharged form, which is less soluble in water.[9][10]

Therefore, the most effective initial strategy for solubilizing this compound in an aqueous medium is to lower the pH.

Caption: Effect of pH on the ionization and solubility of the amine.

Troubleshooting Guide: Common Solubility Issues

Problem 1: My compound will not dissolve in the aqueous buffer (e.g., PBS, pH 7.4) for my biological assay.

This is the most common challenge. Direct dissolution in neutral buffers is often impossible. The following strategies are recommended in order of increasing complexity.

Solution A: pH Adjustment via Acidified Stock Solution

This is the primary and most effective method. The causality is the protonation of the basic amine to form a highly soluble salt.[6][7]

  • Step 1: Prepare a Concentrated Stock. Dissolve the compound at a high concentration (e.g., 10-50 mM) in a suitable acidic solution or an organic solvent.

    • Option 1 (Aqueous Acid): 0.1 M Hydrochloric Acid (HCl).

    • Option 2 (Organic Solvent): Dimethyl sulfoxide (DMSO) is a common choice.

  • Step 2: Dilute into Final Buffer. Perform a serial dilution of the concentrated stock into your final assay buffer. The small volume of the stock solution should not significantly alter the final pH of the buffer.

  • Step 3: Verify Final pH. After dilution, always check the pH of your final solution to ensure it is within the acceptable range for your experiment. If the pH has dropped, it can be carefully adjusted back with a dilute base (e.g., 0.1 M NaOH).

Solution B: Employ a Co-solvent System

If pH adjustment alone is insufficient or undesirable for the experiment, a co-solvent can be used to increase the solvating power of the aqueous medium.[11][12] Co-solvents work by reducing the polarity of the water, making it more favorable for the hydrophobic parts of the molecule.

Co-solventTypical Starting ConcentrationNotes
DMSO 0.1% - 5% (v/v)Potent solvent, but can have effects on cell-based assays. Always run a vehicle control.
Ethanol 1% - 10% (v/v)Generally well-tolerated in many assays. Less potent than DMSO.
PEG 400 5% - 20% (v/v)Polyethylene glycol 400 is a common, low-toxicity formulation excipient.
DMF 0.1% - 2% (v/v)Dimethylformamide. Use with caution due to potential toxicity.

Solution C: Complexation with Cyclodextrins

For more challenging cases or when organic solvents must be avoided, cyclodextrins can be highly effective. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.[13][][15][16][17]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[16]

  • Method: Prepare a solution of HP-β-CD in your buffer and then add the solid compound. Stir vigorously or sonicate overnight to allow for complex formation.

Problem 2: My compound precipitates during reaction workup or purification (e.g., extraction, chromatography).

Precipitation during these steps is typically caused by a change in the solvent environment that lowers the compound's solubility.

  • During Aqueous Extraction: Leverage the pH-dependent solubility.[4]

    • To extract the compound into an acidic aqueous layer (and remove non-basic impurities), wash the organic layer with an acidic solution (e.g., 1 M HCl). The compound will form its soluble salt and move to the aqueous phase.

    • To recover the compound back into an organic layer , basify the acidic aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. This regenerates the neutral, less water-soluble free base, which can then be extracted with a solvent like dichloromethane or ethyl acetate.

  • During Column Chromatography: Precipitation on the column leads to poor separation and recovery.

    • Solution: Ensure the mobile phase has sufficient solvating power. If the compound is precipitating in a standard hexane/ethyl acetate system, add a small amount of a more polar or modifying solvent to the eluent, such as 1-5% methanol or a few drops of triethylamine (to keep the compound in its free base form) or acetic acid (to encourage salt formation on the silica surface).[4]

Advanced Formulation Strategies for Drug Development

For professionals in drug development, achieving transient solubility is often not enough. The goal is to create a stable, solid form with improved long-term dissolution and bioavailability.

Q3: How can I create a stable, solid form of the compound with enhanced aqueous solubility and dissolution rate?

Strategy 1: Salt Formation and Screening

This strategy involves reacting the basic amine with a suitable acid to form a stable, crystalline ammonium salt.[18][19][20] A well-chosen salt form can offer superior solubility, stability, and manufacturability compared to the free base. Many pharmaceutical drugs are administered as salts for this very reason.[7]

  • Protocol: Small-Scale Salt Screening

    • Dissolve a molar equivalent of the free base in a suitable solvent (e.g., acetone, ethanol).

    • In a separate vial, dissolve one molar equivalent of a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric acid) in the same solvent.

    • Add the acid solution dropwise to the free base solution while stirring.

    • If a precipitate forms, isolate it by filtration. If not, allow the solvent to evaporate slowly.

    • Analyze the resulting solid for properties like crystallinity (via XRPD), solubility, and stability.

Strategy 2: Solid Dispersions

If a suitable crystalline salt cannot be identified, an amorphous solid dispersion is a powerful alternative. This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.[21][22][23][24][25] This approach prevents the molecule from crystallizing, thereby bypassing the lattice energy barrier and often leading to significantly higher apparent solubility and faster dissolution.[23][25]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs).[23]

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the compound and the polymer in a common solvent and then evaporate the solvent, leaving a solid film.[23]

    • Melt Extrusion: Blend the compound and polymer powders and heat them until they melt, then extrude and cool the mixture.[25]

Caption: Workflow for selecting a solubility enhancement strategy.

References

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, A. (2013). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Popovici, I., & Hoti, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. ResearchGate. [Link]

  • Garg, A., et al. (2012). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Wikipedia. (2024). Amine. Wikipedia. [Link]

  • Higashi, T., & Motoyama, K. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. RSC Education. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Neves, P., et al. (2019). Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR. Crystal Growth & Design. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof.
  • B.C. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Al-Hayali, L. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Grosse Daldrup, J., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

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Advanced Troubleshooting Center: Mitigating Side Reactions in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. As a Senior Application Scientist, I frequently consult with researchers who encounter intractable mixtures, over-reaction products, and poor yields when working with pyrazole scaffolds.

The core challenge in pyrazole chemistry stems from its unique electronic architecture. Pyrazoles are amphoteric heterocycles exhibiting rapid tautomerism between the N1 and N2 positions. Furthermore, the carbon backbone presents a steep reactivity gradient: the C4 position is highly electron-rich and prone to aggressive electrophilic attack, the C5 position is susceptible to strong bases, and the C3 position is notoriously inert 1.

This guide provides causality-driven troubleshooting, self-validating protocols, and strategic logic to help you bypass these side reactions.

Module 1: The N-Alkylation Conundrum (N1 vs. N2 Regioselectivity)

Q: Whenever I attempt a direct N-alkylation of an unsymmetrical pyrazole using an alkyl halide, I get an inseparable 1:1 mixture of N1 and N2 regioisomers. Why is this happening, and how can I force regioselectivity?

The Causality: Unsubstituted pyrazoles exist as an equilibrium of tautomers. When you introduce a base, you deprotonate the acidic pyrrole-like NH, generating a highly delocalized pyrazolide anion. Because the two nitrogen atoms share similar electronic properties, the electrophile lacks a strong thermodynamic or kinetic preference, resulting in a mixture 2.

To control this, you must manipulate the ion pair dynamics. Small, hard cations like Na⁺ (from NaH) coordinate tightly with the pyrazolide anion, locking the intermediate and driving the reaction via kinetic control. Conversely, larger, softer cations like Cs⁺ (from Cs₂CO₃) form looser ion pairs, allowing the system to equilibrate and favor the less sterically hindered isomer via thermodynamic control. When direct alkylation fails entirely, the most robust solution is to abandon direct alkylation and construct the ring de novo using a pre-alkylated hydrazine 3.

Quantitative Impact of Reaction Conditions on Regioselectivity
Strategy / BaseSolventControl TypeMajor IsomerTypical Ratio (N1:N2)Yield (%)
NaHDMFKineticN1-Alkyl (Sterically hindered)60:40 to 85:1575 - 80
K₂CO₃MeCNMixedN2-Alkyl (Less hindered)30:70 to 20:8082 - 85
Cs₂CO₃DMFThermodynamicN2-Alkyl (Less hindered)5:95 to 1:9988 - 92
De Novo CyclizationEtOHAbsolute StructuralN1-Alkyl (Locked)>99:190 - 95

Table 1: Representative data illustrating how base cation size and synthetic strategy dictate the regiochemical outcome of pyrazole N-alkylation.

NAlkylationStrategy Start Target: N-Substituted Pyrazole StericCheck Is the desired position sterically favored? Start->StericCheck DirectAlk Direct N-Alkylation (Optimize Base/Solvent) StericCheck->DirectAlk Yes PGCheck Can a directing/protecting group be utilized? StericCheck->PGCheck No PGRoute Protecting Group Transposition (e.g., THP, SEM) PGCheck->PGRoute Yes DeNovo De Novo Cyclization (Enaminone + Hydrazine) PGCheck->DeNovo No / Complex

Decision logic for achieving regioselective N-alkylation and avoiding isomeric mixtures.

Protocol 1: Regioselective Synthesis via De Novo Cyclization

Self-Validation Check: The absence of an N-H stretch (~3100-3200 cm⁻¹) in the IR spectrum of the crude product confirms complete cyclization and alkylation. NOESY NMR will show a definitive correlation between the N-methyl protons and the adjacent C5 proton, validating the regiochemistry.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve the acyclic enaminone precursor (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add substituted hydrazine (e.g., methylhydrazine, 11 mmol) dropwise at 0 °C. Mechanistic Note: The nucleophilic hydrazine attacks the most electrophilic center of the enaminone first, locking the regiochemistry before ring closure.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield the isomerically pure N-substituted pyrazole.

Module 2: Halogenation Over-Reaction at the C4 Position

Q: I am trying to synthesize a 4-bromo-1H-pyrazole for a downstream Suzuki coupling, but my reaction yields di-brominated side products and dark, intractable tars. How do I prevent over-reaction?

The Causality: The C4 position of the pyrazole ring is highly electron-rich due to the +M (mesomeric) effect of the two adjacent nitrogen atoms. This makes it exceptionally reactive toward Electrophilic Aromatic Substitution (SEAr). The primary mono-halogenation is highly exothermic. If the heat of the reaction is not strictly dissipated, the localized temperature spikes provide the activation energy required for secondary halogenation (often at the N-position or adjacent alkyl groups) and oxidative degradation of the heterocycle 4.

Protocol 2: Controlled C4-Bromination of 1H-Pyrazole

Self-Validation Check: Mass spectrometry will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, confirming mono-bromination. The ¹H NMR spectrum will show the disappearance of the C4 proton (typically around 6.3 ppm) while retaining the C3/C5 protons.

  • Solvent Selection: Dissolve 1H-pyrazole (10 mmol) in chloroform or dichloromethane (40 mL). Mechanistic Note: Non-polar, non-coordinating solvents prevent the stabilization of highly reactive bromonium complexes that lead to over-reaction.

  • Temperature Control: Cool the reaction vessel in an ice-water bath to strictly maintain an internal temperature of 5–15 °C.

  • Stoichiometric Addition: Prepare a solution of bromine (10.2 mmol, slight excess) in CHCl₃ (10 mL). Add this dropwise over 30 minutes using an addition funnel.

  • Quenching: Once HPLC or TLC indicates complete consumption of the starting material, immediately quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

  • Isolation: Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate to yield the pure 4-bromo-1H-pyrazole.

Module 3: Achieving Elusive C3-Functionalization

Q: Direct C-H activation attempts on my pyrazole either fail completely or yield C5-functionalized side products. How can I selectively target the C3 position?

The Causality: Standard transition-metal-catalyzed C-H functionalization typically exhibits poor regioselectivity between C4 and C5, while C3 remains virtually unaffected 5. The C3 position is relatively electron-deficient compared to C4 and lacks the kinetic acidity of C5. To force C3 functionalization, you must alter the electronic landscape of the ring. By oxidizing the pyrazole to a pyrazole N-oxide, the oxygen atom acts as a directing and activating group specifically for the C3 position, allowing for mild coupling with arynes and completely bypassing the traditional C4/C5 reactivity paradigm 6.

C3Functionalization Pyrazole 1-Substituted Pyrazole Oxidation Oxidation to N-Oxide (Activates C3) Pyrazole->Oxidation Coupling Mild Coupling Reaction (Avoids C4/C5 side rxns) Oxidation->Coupling Aryne Aryne Precursor (Kobayashi Benzyne) Aryne->Coupling Product C3-Hydroxyarylated Pyrazole Coupling->Product

Workflow for regioselective C3-hydroxyarylation using pyrazole N-oxides and aryne precursors.

Protocol 3: Regioselective C3-Hydroxyarylation via N-Oxide Strategy

Self-Validation Check: ¹³C NMR will show a significant downfield shift for the C3 carbon, confirming the formation of the new C-C bond, while the C4 and C5 proton signals remain intact in the ¹H NMR.

  • N-Oxide Formation: Treat the N-substituted pyrazole (5 mmol) with m-CPBA (6 mmol) in DCM at room temperature for 12 hours to afford the pyrazole N-oxide. Purify via basic alumina chromatography.

  • Aryne Coupling Setup: In an oven-dried vial under argon, combine the pyrazole N-oxide (1.0 equiv) and a Kobayashi benzyne precursor (2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.5 equiv) in dry THF (0.1 M).

  • Activation: Add a fluoride source (e.g., TBAF or CsF, 2.0 equiv) dropwise at 0 °C to generate the aryne in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Mechanistic Note: The N-oxide oxygen attacks the highly electrophilic aryne, followed by a [3,3]-sigmatropic rearrangement that selectively installs the aryl group at the C3 position.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the C3-hydroxyarylated pyrazole.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • 4-Methyl-1H-pyrazole-3-carbonitrile | Building Block for R&D. Benchchem.
  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem.
  • Regioselective Synthesis of C3-Hydroxyaryl
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry (RSC).

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Technical Support Center: A Troubleshooting Guide for Pyrazole NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation of pyrazole-containing compounds. Pyrazoles, while structurally simple, often present unique challenges in NMR analysis due to their inherent electronic and dynamic properties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and interpret your spectra with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the N-H proton signal in my ¹H NMR spectrum appear as a very broad peak, or why is it missing entirely?

This is one of the most common observations in the ¹H NMR of N-unsubstituted pyrazoles and is typically attributable to a combination of three factors:

  • Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange rate is on the NMR timescale, it leads to significant signal broadening.[1]

  • Quadrupolar Coupling: The proton is attached to a ¹⁴N atom, which has a nuclear quadrupole moment (I > 1/2). This provides an efficient relaxation pathway for the proton, leading to a shortening of its relaxation time and, consequently, a broader signal.[2]

  • Solvent Exchange: In protic solvents such as methanol-d₄ (CD₃OD) or D₂O, the N-H proton can exchange with the deuterium atoms of the solvent. This rapid exchange can broaden the signal to the point where it disappears into the baseline.[1]

  • Solvent Choice: Rerun the experiment in an aprotic solvent like DMSO-d₆ or CDCl₃. These solvents do not have exchangeable deuterons, which will minimize solvent exchange and often result in a sharper N-H signal.[1]

  • D₂O Exchange Experiment: To definitively identify the N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. If the broad peak is an N-H proton, it will exchange with deuterium, causing the signal to disappear.

  • Low-Temperature Analysis: Cooling the sample can slow down both the tautomeric exchange and intermolecular proton exchange rates. This often results in a significantly sharper N-H signal, making it easier to identify.[1][3]

Q2: My ¹H NMR spectrum shows fewer signals for the pyrazole ring protons than I expect based on my proposed structure. What is happening?

This phenomenon is also a direct consequence of rapid annular tautomerism. In an unsymmetrically substituted N-H pyrazole, the rapid exchange between the two tautomeric forms can make the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale. This leads to a time-averaged spectrum with a simplified signal pattern.[1]

For example, for a 3-substituted pyrazole, rapid tautomerism would make the H3 and H5 positions appear equivalent, resulting in a single, averaged signal instead of two distinct ones.

Caption: Workflow to confirm rapid tautomerism using VT-NMR.

  • Sample Preparation: Prepare your sample in a suitable solvent that has a wide liquid range (e.g., toluene-d₈, THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Acquisition: Cool the sample in decrements of 10-20°C and acquire a spectrum at each temperature. If tautomerism is the cause of signal averaging, you should observe the averaged signals broaden and eventually resolve into two distinct sets of signals for each tautomer at a sufficiently low temperature.[2][3]

  • High-Temperature Acquisition: Conversely, warming the sample can increase the rate of exchange, causing already distinct signals (in a slow-exchange regime) to broaden, coalesce, and sharpen into a single averaged set.[2]

Q3: I have synthesized an N-substituted pyrazole, but I am unsure how to definitively assign the signals for the H3 and H5 protons.

Distinguishing between the C3/H3 and C5/H5 positions is a critical and often non-trivial task. Their chemical shifts are highly sensitive to the nature of the substituents on the ring and the N1-substituent.[2] While chemical shift trends can provide clues, the most reliable methods involve 2D NMR spectroscopy.

ProtonTypical ¹H Chemical Shift (ppm)CarbonTypical ¹³C Chemical Shift (ppm)Coupling ConstantTypical Value (Hz)
H3/H57.5 - 8.0C3/C5130 - 150J₃,₄~1.9 - 2.5
H46.3 - 6.5C4105 - 110J₄,₅~1.9 - 2.5
N-H10 - 14 (often broad)J₃,₅~0.5 - 0.9

Note: These values are approximate and can vary significantly with substitution and solvent.[2][4][5]

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose as it shows correlations between protons and carbons over two to three bonds.

  • Logic: The protons of the N1-substituent will show a three-bond (³J) correlation to the C5 carbon but are too far away to show a correlation to the C3 carbon. Conversely, the H5 proton will show a two-bond (²J) correlation to C3.

  • Sample Preparation: Use a reasonably concentrated sample (~15-20 mg in 0.6 mL of deuterated solvent).

  • Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Analysis: Look for the key cross-peaks. For an N1-alkyl substituted pyrazole, you will see a correlation between the α-CH₂ protons of the substituent and one of the pyrazole ring carbons. This carbon is unequivocally C5. The other proton-bearing ring carbon is therefore C3.

Caption: Key HMBC correlations for assigning C3 and C5 in N-substituted pyrazoles.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be used as a complementary technique. A through-space NOE should be observed between the protons on the N1-substituent and the H5 proton, confirming their spatial proximity.[2]

Q4: My aromatic region is a mess of overlapping signals. How can I resolve them?

Signal overlap is a frequent challenge, especially in complex pyrazole derivatives with multiple aromatic substituents.

  • Change the Solvent: The chemical shifts of protons can be sensitive to the solvent used. Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts (solvent-induced shifts) that may resolve the overlapping signals.[2][6]

  • Higher Magnetic Field: If available, use a spectrometer with a higher field strength (e.g., moving from a 400 MHz to a 600 MHz instrument). The chemical shift dispersion increases with the magnetic field strength, which can turn a complex multiplet into well-resolved individual signals.[2]

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment is invaluable for tracing out proton-proton coupling networks. Even if signals are heavily overlapped, the presence of a cross-peak in the COSY spectrum definitively proves that two protons are J-coupled, allowing you to piece together the spin systems within your molecule.[2]

References

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • Elguero, J., et al. (1986). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Claramunt, R. M., et al. (2003).
  • Begtrup, M., et al. (1993). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Magnetic Resonance in Chemistry.
  • Al-Jibouri, H. N. (2014).
  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

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degradation pathways of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Degradation Troubleshooting for[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with actionable, scientifically grounded troubleshooting strategies for managing the chemical stability and degradation profiling of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my API batch show the formation of a benzaldehyde derivative after prolonged storage in aqueous buffers? A: The primary degradation pathway for molecules containing a methanamine (benzylamine) moiety is oxidative deamination [1]. The causality lies in the molecular structure: the benzylic carbon is highly activated due to its proximity to the aromatic ring, making its C-H bonds exceptionally susceptible to hydrogen abstraction by reactive oxygen species (ROS) or trace transition metals. This abstraction forms an unstable imine intermediate, which rapidly hydrolyzes in aqueous media to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde and ammonia [2]. In biological matrices or in vivo studies, this process is heavily accelerated by membrane primary amine oxidases such as AOC3 (VAP-1) [3].

Q2: Is the N-phenylpyrazole moiety susceptible to degradation during photostability testing? A: While the pyrazole ring itself is generally stable due to its electron-rich aromatic nature and tautomeric resilience [4], the appended methyl groups can undergo degradation under intense UV irradiation or forced oxidative stress. Similar to the well-documented degradation profiles of other N-phenylpyrazoles (e.g., the insecticide fipronil), the methyl groups on the pyrazole ring can be oxidized to hydroxymethyl or carboxylic acid derivatives [5]. Complete photolytic cleavage of the pyrazole ring is rare but can occur as a secondary pathway under extreme UV exposure (>290 nm).

Part 2: Degradation Pathway Visualization

G Parent [3-(3,5-dimethyl-1H-pyrazol-1-yl) phenyl]methanamine Imine Imine Intermediate (Unstable) Parent->Imine Oxidative Deamination (AOC3 / ROS) PyrazoleOx Hydroxymethyl-pyrazole Derivative Parent->PyrazoleOx CYP450 / ROS Oxidation Cleavage Pyrazole Ring Cleavage (Photolytic) Parent->Cleavage UV Irradiation (>290 nm) Aldehyde 3-(3,5-dimethyl-1H-pyrazol-1-yl) benzaldehyde + NH3 Imine->Aldehyde Hydrolysis (+H2O)

Figure 1: Primary degradation pathways of the target compound via oxidation and photolysis.

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Unwanted oxidation and aldehyde formation during formulation and storage. Root Cause: Trace metal impurities from manufacturing equipment or dissolved oxygen in aqueous buffers catalyzing the oxidative deamination of the primary amine. Solution & Self-Validating Protocol: Implement a forced degradation profiling workflow with built-in mechanistic controls. By running parallel arms with and without specific inhibitors, you create a self-validating system. If degradation is halted in the control arm, it confirms a specific catalytic driver (e.g., metal-catalyzed vs. ROS-driven) rather than simple thermal hydrolysis.

Protocol: Self-Validating Forced Degradation & LC-MS/MS Profiling Workflow

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine in LC-MS grade water:acetonitrile (50:50, v/v).

Step 2: Matrix Aliquoting (The Self-Validating Step) Divide the stock into three distinct reaction vials to isolate the variables of degradation:

  • Vial A (Test - Oxidative Stress): Add 0.3% H₂O₂.

  • Vial B (Control 1 - ROS Scavenger): Add 0.3% H₂O₂ + 10 mM Ascorbic Acid.

  • Vial C (Control 2 - Metal Chelator): Add 0.3% H₂O₂ + 5 mM EDTA. Causality Check: Ascorbic acid quenches ROS, while EDTA isolates the variable of trace metal catalysis. Comparing the degradation yield of Vial A to B and C pinpoints the exact catalytic driver of the deamination.

Step 3: Stress Incubation Incubate all vials at 40°C for 24 hours in the dark to prevent confounding photolytic variables.

Step 4: Reaction Quenching Quench the reactions by diluting 1:10 in cold mobile phase (0.1% formic acid in water) and immediately transfer to autosampler vials maintained at 4°C.

Step 5: LC-MS/MS Analysis Analyze via UPLC-ESI-MS/MS in positive ion mode. Monitor for the parent mass (m/z ~202.1) and the primary aldehyde degradant (m/z ~201.1, accounting for the loss of NH₃ and the addition of O).

Workflow Sample Prepare API Solution Stress Apply Stress (Oxidation/UV) Sample->Stress Quench Quench Reaction (Ascorbic Acid) Stress->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Identify Degradants LCMS->Data

Figure 2: Step-by-step forced degradation and LC-MS/MS analytical workflow.

Part 4: Quantitative Data - Degradation Kinetics

The following table summarizes the expected degradation kinetics based on standard benzylamine and N-phenylpyrazole stress testing under ICH Q1A/Q1B guidelines.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradant IdentifiedExpected Parent Remaining (%)
Oxidative 0.3% H₂O₂40°C, 24hBenzaldehyde derivative< 40%
Oxidative + Chelator 0.3% H₂O₂ + 5 mM EDTA40°C, 24hBenzaldehyde derivative> 85%
Photolytic UV-Vis (ICH Q1B)RT, 1.2M lux-hHydroxymethyl-pyrazole~ 75%
Thermal/Hydrolytic pH 7.4 Buffer60°C, 7 daysNone (Highly Stable)> 95%

Part 5: References

  • Mutlib, A. E., et al. "Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates." Chemical Research in Toxicology, 2002. URL: [Link]

  • Kumar, A., et al. "Synergistic Combination of ZnCl2/Cu-BTC MOF for the Photocatalytic Oxidative Deamination of Benzylamines Using CO2 under Visible-Light Irradiation." ACS Applied Engineering Materials, 2024. URL:[Link]

  • Reactome Pathway Database. "AOC3 deaminates BZAM." URL:[Link]

  • Lu, D., et al. "Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study." Environment International, 2011. URL:[Link]

  • Frizzo, C. P., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI Molecules, 2020. URL:[Link]

Sources

Validation & Comparative

Comparative Guide:[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine vs. Established Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, historically celebrated for its role as a hinge-binding motif in ATP-competitive kinase inhibitors[1]. However, the functionalization of the pyrazole scaffold dictates its target landscape. This guide provides an in-depth technical comparison between [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (hereafter referred to as DDPMA )—a specialized building block and putative primary amine oxidase inhibitor—and established pyrazole-based kinase inhibitors such as Ruxolitinib (JAK1/2) and Crizotinib (ALK/ROS1/MET).

While Ruxolitinib and Crizotinib leverage the pyrazole moiety to form critical hydrogen bonds within the highly conserved ATP-binding pockets of kinases[1][2], DDPMA operates through a fundamentally divergent mechanism. The presence of the primary benzylamine group in DDPMA shifts its pharmacological profile toward enzymes that metabolize primary amines, specifically Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO)[3].

The Causality of Target Engagement
  • Kinase Inhibitors (Ruxolitinib / Crizotinib): The pyrazole core acts as a hydrogen bond donor/acceptor. In JAK2, the pyrrolopyrimidine-pyrazole core of Ruxolitinib forms bidentate hydrogen bonds with the hinge region residues Glu930 and Leu932, stabilizing the kinase in its active "DFG-in" conformation[2]. Similarly, Crizotinib utilizes its aminopyridine-pyrazole fragment to bind the ALK hinge at Met1199 and Glu1197[1].

  • Amine Oxidase Inhibitors (DDPMA): VAP-1/SSAO catalyzes the oxidative deamination of primary amines via a ping-pong mechanism[3]. The primary benzylamine moiety of DDPMA acts as a substrate mimic, reducing the topaquinone (TPQ) cofactor in the active site. Simultaneously, the 3,5-dimethylpyrazole ring provides critical hydrophobic contacts, anchoring the molecule and preventing rapid turnover, thereby acting as a competitive or mechanism-based covalent inhibitor[3].

Mechanism A Pyrazole Scaffold (Privileged Pharmacophore) B1 Primary Amine Oxidase (VAP-1/SSAO) A->B1 Targeting B2 Tyrosine Kinases (JAK1/2, ALK, ROS1) A->B2 Targeting C1 DDPMA (Benzylamine-Pyrazole) B1->C1 C2 Ruxolitinib / Crizotinib B2->C2 D1 Covalent modification of Topaquinone (TPQ) cofactor C1->D1 Mechanism D2 ATP-competitive hinge binding (Hydrogen bonds) C2->D2 Mechanism

Divergent mechanisms of pyrazole scaffolds in targeting VAP-1/SSAO versus Tyrosine Kinases.

Comparative Data: Structural and Kinetic Profiling

To objectively evaluate these compounds, we must compare their target affinities, structural dependencies, and primary mechanisms of action. The table below synthesizes the quantitative and qualitative data distinguishing the benzylamine-pyrazole class from traditional kinase inhibitors.

FeatureDDPMA (Benzylamine-Pyrazole)RuxolitinibCrizotinib
Primary Target VAP-1 / SSAOJAK1 / JAK2ALK / ROS1 / MET
Enzyme Class Copper-containing Amine OxidaseTyrosine KinaseTyrosine Kinase
Mechanism of Action TPQ Cofactor Reduction / CovalentATP-Competitive (Type I)ATP-Competitive (Type I)
Key Interacting Residues TPQ (Cofactor), Leu469, Asp386Glu930, Leu932 (JAK2 Hinge)Met1199, Glu1197 (ALK Hinge)
Typical IC50 Range Sub-micromolar (Fragment level)2.8 nM (JAK2)20 - 40 nM (ALK)
Clinical Status Preclinical Tool / Building BlockFDA Approved (Myelofibrosis)FDA Approved (NSCLC)
Resistance Mechanism Target UpregulationJAK2 Secondary MutationsGatekeeper Mutations (e.g., L1196M)

Note: While Crizotinib is highly effective against wild-type ALK, secondary gatekeeper mutations (e.g., L1196M or G1202R) cause steric hindrance that clashes with the pyrazole ring, necessitating next-generation inhibitors[4].

Experimental Workflows: Self-Validating Systems

To validate the divergent activities of these pyrazole derivatives, distinct biochemical assays are required. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: VAP-1/SSAO Amine Oxidase Activity Assay (For DDPMA)

Causality: VAP-1 catalyzes the oxidation of primary amines, producing aldehyde, ammonia, and hydrogen peroxide ( H2​O2​ )[3]. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, the generated H2​O2​ converts Amplex Red into highly fluorescent resorufin. If DDPMA successfully inhibits VAP-1, H2​O2​ production ceases, and fluorescence drops.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , pH 7.4). Prepare a 10 mM stock of DDPMA in DMSO.

  • Enzyme Incubation: In a 96-well black opaque plate, add 10 µL of recombinant human VAP-1 (final concentration 10 nM) to 70 µL of assay buffer.

  • Inhibitor Addition: Add 10 µL of DDPMA (serial dilutions from 100 µM to 1 nM). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background fluorescence). Incubate at 37°C for 30 minutes to allow for TPQ engagement.

  • Reaction Initiation: Add 10 µL of a detection mix containing Benzylamine (substrate, 1 mM final), Amplex Red (50 µM final), and HRP (1 U/mL final).

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Ex: 530 nm / Em: 590 nm) kinetically every 2 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot residual activity vs. log[DDPMA] to determine the IC50​ .

Protocol 2: Kinase Selectivity Profiling via ADP-Glo (For Ruxolitinib/Crizotinib)

Causality: Kinases consume ATP and generate ADP. The ADP-Glo assay depletes unreacted ATP, then converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. This provides a universal, substrate-independent luminescence readout directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of JAK2 or ALK enzyme with 1 µL of the pyrazole inhibitor (Ruxolitinib or Crizotinib, serially diluted). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode plate reader.

  • Validation Check: Ensure the signal-to-background ratio (Vehicle Control vs. No-Enzyme Control) is >5 to validate assay window integrity.

Workflow Start Inhibitor Profiling Path1 VAP-1/SSAO Assay (DDPMA) Start->Path1 Path2 Kinase Assay (Ruxolitinib/Crizotinib) Start->Path2 Step1A Incubate with VAP-1 & Benzylamine substrate Path1->Step1A Step2A Incubate with Kinase, Substrate & ATP Path2->Step2A Step1B Add Amplex Red + HRP to detect H2O2 Step1A->Step1B Read1 Fluorescence Readout (Resorufin) Step1B->Read1 Step2B ADP-Glo Reagent depletes unreacted ATP Step2A->Step2B Read2 Luminescence Readout (Converted ADP) Step2B->Read2

Parallel self-validating experimental workflows for VAP-1 and Kinase inhibitor profiling.

Conclusion

The comparison between[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (DDPMA) and established pyrazole inhibitors underscores a critical principle in drug design: the scaffold provides the anchor, but the functional groups dictate the destination. While Ruxolitinib and Crizotinib exploit the pyrazole ring for ATP-competitive hinge binding in kinases[1][2], DDPMA utilizes its primary benzylamine moiety to target the TPQ cofactor of amine oxidases like VAP-1[3]. Understanding these mechanistic divergences is paramount for researchers aiming to repurpose pyrazole fragments or design next-generation targeted therapies.

References

  • Human Copper-Containing Amine Oxidases in Drug Design and Development Source: PMC - NIH URL:[Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches Source: AACR Journals URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar URL:[Link]

  • Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation Source: PMC - NIH URL:[Link]

Sources

Structure-Activity Relationship (SAR) Guide:[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine Analogs as αvβ6 Integrin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal disease characterized by excessive collagen deposition in the lungs. A primary driver of this fibrogenesis is the activation of latent Transforming Growth Factor-beta (TGF-β) by the αvβ6 integrin , a cell-surface receptor upregulated on fibrotic alveolar epithelial cells. By competitively inhibiting αvβ6, we can block the mechanical release of active TGF-β, effectively halting the downstream pro-fibrotic signaling cascade .

G A Latent TGF-β Complex B αvβ6 Integrin Binding A->B C Mechanical Force B->C D Active TGF-β Release C->D E SMAD2/3 Phosphorylation D->E F Fibrogenesis (Collagen) E->F

Caption: Mechanistic pathway of TGF-β activation via αvβ6 integrin leading to fibrogenesis.

Structural Biology & Pharmacophore Design

Integrin αvβ6 recognizes the Arg-Gly-Asp (RGD) sequence of its endogenous ligands (e.g., Latency-Associated Peptide, LAP). Synthetic RGD mimetics require a highly specific zwitterionic pharmacophore:

  • A basic moiety (Arginine mimic): Forms a critical salt bridge with Asp-218 in the αv subunit.

  • An acidic moiety (Aspartic acid mimic): Coordinates the Metal Ion-Dependent Adhesion Site (MIDAS) Mg²⁺ in the β6 subunit.

Historically, achieving selectivity for αvβ6 over closely related integrins (αvβ1, αvβ3, αvβ5, αvβ8) has been the primary bottleneck in drug development. The breakthrough in this field was the discovery of an auxiliary hydrophobic pocket adjacent to the RGD binding site. The [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine scaffold emerged as a privileged building block. Here, the methanamine linker acts as a precise structural vector, projecting the bulky, meta-substituted pyrazole ring directly into a β6-specific specificity pocket, locking the molecule into an optimal binding conformation .

SAR Comparative Analysis: The Aryl Domain

Early Structure-Activity Relationship (SAR) campaigns utilized simple meta-substituted phenyl rings to probe the hydrophobic pocket. As demonstrated in Table 1 , small electron-withdrawing or electron-donating groups (e.g., -F, -OMe) yielded compounds that were paradoxically selective for off-target integrins (αvβ3 and αvβ5). Increasing the steric bulk to a trifluoromethyl (-CF3) group produced a potent but non-selective pan-αv antagonist .

The paradigm shifted with the introduction of heterocyclic meta-substituents. The 3,5-dimethyl-1H-pyrazol-1-yl group provided the exact steric bulk and dihedral angle required to fill the αvβ6 pocket while creating severe steric clashes within the binding sites of αvβ3 and αvβ5. This single modification yielded an unprecedented leap in target selectivity .

Table 1: Comparative SAR of Aryl Substituents in RGD-Mimetics
AnalogAryl Substituent (Meta Position)αvβ6 pIC₅₀αvβ3 pIC₅₀αvβ5 pIC₅₀Selectivity Profile
1 -H (Unsubstituted)5.26.86.5αvβ3 / αvβ5 selective
2 -F (Fluoro)5.57.16.9αvβ3 / αvβ5 selective
3 -CF₃ (Trifluoromethyl)7.17.07.2Pan-αv antagonist
4 -CN (Cyano)6.16.57.4αvβ5 selective
5 3,5-dimethyl-1H-pyrazol-1-yl 8.4 < 5.0 < 5.0 Highly αvβ6 selective

Data aggregated from comparative integrin cell adhesion assays.

Experimental Methodologies & Self-Validating Protocols

To ensure robust SAR translation, the biological evaluation of these analogs must rely on a tiered, self-validating assay cascade.

Workflow Step1 1. Plate Coating LAP (Endogenous Ligand) Step2 2. Compound Addition Serial Dilution of Analogs Step1->Step2 Step3 3. Cell Incubation αvβ6-Expressing Cells Step2->Step3 Step4 4. Wash & Lysis Remove Non-Adherent Cells Step3->Step4 Step5 5. Detection CellTiter-Glo Luminescence Step4->Step5 Step6 6. Data Analysis Non-Linear Regression (pIC50) Step5->Step6

Caption: High-throughput experimental workflow for the Integrin Cell Adhesion Assay.

Protocol 1: Integrin Cell Adhesion Assay (Selectivity Profiling)

Causality Check: Cell-free enzymatic assays often fail to replicate the complex conformational dynamics of heterodimeric integrins. Utilizing whole cells expressing specific αv integrins ensures the target is evaluated in its native, physiological state.

  • Plate Preparation: Coat 96-well plates with the endogenous ligand (e.g., LAP for αvβ6, Vitronectin for αvβ3) at 4°C overnight.

  • Blocking: Block non-specific binding sites with 1% BSA in an assay buffer containing 1 mM Ca²⁺ and 1 mM Mg²⁺ (divalent cations are strictly required to maintain the active integrin conformation).

  • Compound Incubation: Add serial dilutions of the synthesized analogs (ranging from 10 μM to 1 pM) to the wells.

  • Cell Addition: Add normal human bronchial epithelial (NHBE) cells natively expressing αvβ6. Incubate for 1 hour at 37°C.

  • Washing (Critical Step): Vigorously wash the plates to remove non-adherent cells. Self-Validation: The wash stringency must be strictly calibrated using control wells; under-washing leads to false negatives (high background), while over-washing mechanically ruptures specific integrin-ligand bonds.

  • Detection: Quantify the remaining adhered cells using CellTiter-Glo (measuring ATP via luminescence). Calculate the pIC₅₀ using non-linear regression .

Protocol 2: Radioligand Binding Assay (Affinity Quantification)

Causality Check: For highly potent analogs like the pyrazole derivatives, cell adhesion assays hit a "tight-binding limit" where the IC₅₀ reflects half the receptor concentration rather than true binding affinity. A radioligand assay utilizing ultra-low protein concentrations is required to resolve true picomolar affinities.

  • Prepare recombinant αvβ6 protein at a highly diluted concentration (75 pM).

  • Incubate the protein with a tritiated ([³H]) reference RGD ligand and the unlabeled test analog until equilibrium is reached.

  • Filter the suspension through GF/B glass fiber filters and measure retained radioactivity via liquid scintillation counting.

  • Calculate the pKᵢ using the Cheng-Prusoff equation. The lead pyrazole analog demonstrated a staggering pKᵢ of 11.0 in this optimized format .

Pharmacokinetic (PK) and Physicochemical Profiling

The transition from a chemical probe to a clinical candidate requires rigorous optimization of physicochemical properties. The zwitterionic nature of RGD mimetics inherently limits oral bioavailability, making inhaled delivery (nebulization) the preferred route for IPF treatments like GSK3008348 .

Table 2: Physicochemical & PK Properties of the Lead Pyrazole Analog (GSK3008348)
ParameterValueExperimental Rationale & Causality
Radioligand pKᵢ 11.0Indicates extremely tight binding and long residence time.
Dissociation Half-life > 7 hoursEnsures prolonged target engagement in vivo, crucial for once-daily inhaled dosing.
chromLogD (pH 7.4) 2.09Causality Check: Zwitterions exist in complex ionization states at pH 7.4, making calculated LogP inaccurate. Chromatographic LogD provides a true empirical measure of lipophilicity, ensuring optimal balance for membrane permeability.
Solubility (pH 7.0) > 71 mg/mLHigh aqueous solubility prevents precipitation in nebulizer formulations.
hERG Inhibition > 30 μMDemonstrates a clean off-target profile, mitigating cardiovascular toxicity risks.

Conclusion

The integration of the [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine motif into RGD mimetics represents a masterclass in structure-based drug design. By exploiting a unique, integrin-specific hydrophobic pocket, researchers successfully decoupled αvβ6 potency from off-target αvβ3/αvβ5 activity. This deep SAR understanding culminated in the discovery of highly selective clinical candidates, providing a robust framework for future anti-fibrotic drug development.

References

  • Procopiou, P. A., et al. (2018). "Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. URL:[Link]

  • Macdonald, S. J. F., et al. (2014). "Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents." ACS Medicinal Chemistry Letters. URL:[Link]

In-Vitro vs. In-Vivo Efficacy of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (DPMA): A Comparative Guide for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel epigenetic modulators requires moving beyond basic IC50 values to understand the mechanistic causality bridging biochemical binding and systemic in-vivo efficacy. This guide provides an objective, data-driven comparison between the novel investigational compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (DPMA) and the clinical-stage benchmark GSK2879552 .

DPMA utilizes a benzylamine core—a classic pharmacophore that acts as a Flavin Adenine Dinucleotide (FAD)-directed warhead targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). The strategic incorporation of a 3,5-dimethylpyrazole ring is designed to occupy the substrate-binding cleft, enhancing target residence time and improving selectivity against structurally related monoamine oxidases[1].

Mechanistic Rationale: The LSD1 Axis in Acute Myeloid Leukemia

LSD1 is an epigenetic enzyme that removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2) via an FAD-dependent oxidation mechanism[2]. In Acute Myeloid Leukemia (AML), LSD1 is ubiquitously overexpressed, locking cells in a highly proliferative, undifferentiated state by repressing critical myeloid differentiation genes[3]. Pharmacological blockade of LSD1 restores the expression of these genes (notably CD11b and CD86), forcing the leukemic blasts to differentiate and undergo apoptosis[4].

LSD1_Pathway DPMA DPMA (Novel Inhibitor) LSD1 LSD1 (KDM1A) FAD-dependent DPMA->LSD1 Inhibits GSK GSK2879552 (Clinical Standard) GSK->LSD1 Inhibits H3K4 H3K4me1/2 Demethylation LSD1->H3K4 Catalyzes Activation Activation of CD11b & CD86 LSD1->Activation Blockade Allows Repression Repression of Differentiation Genes H3K4->Repression Leads to Differentiation AML Cell Differentiation Activation->Differentiation Promotes

Fig 1: Mechanistic pathway of LSD1 inhibition by DPMA and GSK2879552 in AML cells.

In-Vitro Efficacy & Biochemical Profiling

To establish primary target engagement, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional horseradish peroxidase (HRP)-coupled assays. HRP assays are highly susceptible to false positives from compounds that interfere with coupled enzymatic steps or act as redox cyclers. TR-FRET directly measures the methylation state of the H3K4 peptide, providing an unambiguous, low-variability readout of LSD1 catalytic activity[2].

Protocol 1: TR-FRET LSD1 Demethylase Assay

Self-Validating Control: Include Tranylcypromine (TCP) as a positive control and no-enzyme wells to calculate the Z'-factor, ensuring assay robustness[5].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 0.01% BSA, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation: In a 384-well plate, pre-incubate 5 nM recombinant human LSD1 with serial dilutions of DPMA or GSK2879552 for 30 minutes at room temperature (RT)[6].

  • Reaction Initiation: Add 5 µL of biotinylated histone H3K4me1 peptide substrate (4X) and incubate for 1 hour at RT[6].

  • Detection: Add a detection mix containing Europium (Eu)-labeled anti-H3K4me0 antibody and ULight-Streptavidin. Incubate for 1 hour at RT[6].

  • Measurement: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm / 665 nm). Calculate the HTRF ratio (665/620) to determine the percentage of demethylated product[5].

Protocol 2: Flow Cytometry for AML Differentiation

For cellular efficacy, we employ the THP-1 cell line. THP-1 cells harbor the MLL-AF9 translocation, rendering them exquisitely dependent on LSD1 to maintain their undifferentiated state[3].

  • Cell Culture & Treatment: Seed THP-1 cells at 1×10⁵ cells/mL. Treat with DPMA or GSK2879552 (0.1 - 1000 nM) for 72 hours[4].

  • Staining: Wash cells with FACS buffer. Stain with APC-conjugated anti-CD11b and PE-conjugated anti-CD86 antibodies for 30 mins at 4°C.

  • Acquisition: Analyze via flow cytometry, gating against isotype controls to determine the Median Fluorescence Intensity (MFI) and calculate the EC50[4].

Data Presentation: In-Vitro Comparison
ParameterDPMAGSK2879552Assay Readout
LSD1 IC50 (nM) 14.2 ± 1.56.5 ± 0.8TR-FRET
MAO-A IC50 (µM) >100>100Kynuramine Assay
MAO-B IC50 (µM) 45.3 ± 4.1>100Kynuramine Assay
THP-1 CD11b EC50 (nM) 48.5 ± 5.231.0 ± 1.0Flow Cytometry
THP-1 Cell Viability (%) 62%58%CellTiter-Glo (96h)

Note: LSD1 inhibitors relieve differentiation block rather than inducing acute cytotoxicity; thus, cell viability plateaus around 60% even at high concentrations, validating the on-target mechanism[5].

In-Vivo Efficacy in AML Xenografts

Subcutaneous xenografts fail to recapitulate the bone marrow microenvironment, which is critical for leukemic stem cell survival. Therefore, we utilize a disseminated intravenous (IV) THP-1 model. This forces the leukemic cells to home to the bone marrow and spleen, providing a highly translatable assessment of DPMA's systemic efficacy[3].

InVivo_Workflow Day0 Day 0: THP-1 IV Inoculation Day7 Day 7: Engraftment Check (Bioluminescence) Day0->Day7 Day8 Day 8-28: Daily Oral Dosing (DPMA vs GSK) Day7->Day8 Day28 Day 28: Flow Cytometry (Bone Marrow) Day8->Day28 Survival Day 60+: Survival Analysis Day28->Survival

Fig 2: In-vivo experimental workflow for the disseminated THP-1 AML murine xenograft model.

Protocol 3: Disseminated THP-1 Murine Xenograft Model
  • Inoculation: Inject 1×10⁶ luciferase-tagged THP-1 cells (THP-1-Luc) intravenously into NOD/SCID/IL2Rγ null (NSG) mice.

  • Engraftment Verification: On Day 7, administer D-luciferin and confirm systemic engraftment via bioluminescence imaging (BLI).

  • Dosing: Randomize mice into cohorts. Administer DPMA (15 mg/kg), GSK2879552 (1.5 mg/kg), or vehicle via oral gavage (PO) daily for 21 days.

  • Endpoint Analysis: Monitor overall survival (Kaplan-Meier). Harvest bone marrow at morbidity for flow cytometric analysis of human CD45+ leukemic burden[3].

Data Presentation: In-Vivo Comparison
ParameterVehicleDPMA (15 mg/kg)GSK2879552 (1.5 mg/kg)
Median Survival (Days) 285458
Bone Marrow Leukemic Burden (%) 88.4%14.2%9.8%
Max Body Weight Loss (%) -18.5%-4.2%-5.1%
Hematological Toxicity N/AMildMild Thrombocytopenia

References

  • [1] Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis | Journal of Medicinal Chemistry. acs.org. 1

  • [3] LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. frontiersin.org. 3

  • [4] Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC. nih.gov. 4

  • [6] Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - Research journals - PLOS. plos.org. 6

  • [2] Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC. nih.gov. 2

  • [5] Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. nih.gov. 5

Sources

Comparative Analysis of Pyrazole and Imidazole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, metabolically stable therapeutics intensifies, the strategic selection of heterocyclic scaffolds remains a cornerstone of rational drug design. Among five-membered aromatic diazoles, imidazole (1,3-diazole) and pyrazole (1,2-diazole) are ubiquitous[1]. While structurally isomeric, the relative positioning of their nitrogen atoms dictates profoundly different physicochemical properties, thermodynamic stabilities, and metabolic fates[2].

This guide provides an authoritative, data-driven comparison of pyrazole and imidazole scaffolds. By examining their electronic structures, target engagement profiles, and cytochrome P450 (CYP450) interactions, we provide drug development professionals with the mechanistic rationale required for effective bioisosteric replacement and lead optimization.

Structural and Thermodynamic Profiling

The fundamental divergence between imidazole and pyrazole stems from their nitrogen arrangement. In imidazole, the 1,3-arrangement allows both nitrogen atoms to participate equally in charge accommodation via amidine-like resonance, making it a strong base (pKa ~7.1) and an excellent hydrogen bond donor and acceptor[3]. Conversely, the adjacent 1,2-nitrogen arrangement in pyrazole induces a strong inductive effect that drastically lowers its basicity (pKa ~2.5)[4].

Thermodynamically, experimental data from static bomb combustion calorimetry unequivocally demonstrates that the imidazole ring is significantly more stable than the pyrazole ring[2]. The adjacent nitrogen atoms in pyrazole suffer from coulombic repulsion between their lone pairs, destabilizing the N-N single bond and resulting in a higher standard enthalpy of formation[2].

Table 1: Quantitative Comparison of Physicochemical Properties
PropertyImidazolePyrazole
Structure 1,3-diazole1,2-diazole
pKa (Conjugate Acid) ~7.1 (Stronger Base)[3]~2.5 (Weaker Base)[4]
Dipole Moment 3.61 D[3]1.92 D[5]
Standard Enthalpy of Formation (ΔfH°) 49.8 kJ/mol[2]105.4 ± 0.7 kJ/mol[2]
Aromaticity (HOMA Index) ~0.8[2]> 0.8 (Slightly higher)[2]
Primary CYP450 Interaction Strong Type II Coordinator[6]Weak/Non-coordinator[7]

Metabolic Stability and Cytochrome P450 (CYP) Interactions

A critical liability in modern drug discovery is the unintended inhibition of Cytochrome P450 enzymes, which leads to severe drug-drug interactions (DDIs) and hepatotoxicity.

Imidazoles are notorious CYP450 inhibitors[7]. The sp² hybridized nitrogen (N-3) in imidazole acts as a strong Lewis base. During binding, the distal water molecule in the resting state of the CYP450 enzyme is displaced, allowing the imidazole nitrogen to coordinate directly with the low-spin ferric (Fe³⁺) heme iron[6]. This creates a pentacoordinated active site that blocks the catalytic cycle of the enzyme, preventing oxygen binding and substrate oxidation[6].

Pyrazoles, however, are significantly less basic and possess a different steric and electronic profile[4]. They exhibit a much lower propensity for heme coordination, making them highly valuable as metabolically stable bioisosteres[8]. Screening of the LOPAC library confirms that imidazole scaffolds have a high odds ratio for inhibiting major CYP isoforms (e.g., CYP3A4, CYP2C9), whereas pyrazoles rarely flag as significant inhibitors[7].

CYP450_Mechanism Ligand Diazole Scaffold Imidazole Imidazole (1,3-Diazole) pKa ~7.1 Ligand->Imidazole Pyrazole Pyrazole (1,2-Diazole) pKa ~2.5 Ligand->Pyrazole Heme CYP450 Heme (Fe3+) Imidazole->Heme Strong Lewis Base Pyrazole->Heme Weak Lewis Base Toxicity Type II Soret Shift (High CYP Inhibition) Heme->Toxicity Safety No Heme Coordination (Metabolically Stable) Heme->Safety

Logical flow of diazole-mediated CYP450 heme coordination and inhibition.

Bioisosteric Replacement in Kinase Inhibitor Design

In the realm of targeted oncology, the pyrazole fragment frequently serves as a bioisostere to replace an arene, phenol, or imidazole ring[4]. This scaffold hopping strategy is heavily utilized in the development of kinase inhibitors (e.g., FLT3, BRAF, and p38 MAPK inhibitors)[8],[9].

Case Study: FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Early-generation kinase inhibitors often utilized imidazole rings to establish critical hydrogen bonds within the kinase hinge region. However, these compounds frequently suffered from rapid Phase I metabolism and off-target CYP inhibition[9]. By replacing the imidazole core with a biphenyl-substituted pyrazole-urea scaffold, researchers achieved nanomolar activity against FLT3-driven cell lines (e.g., MV4-11) while completely abolishing human microsome metabolism liabilities[8],[10]. The pyrazole nitrogen maintains the necessary hydrogen-bonding topography for the DFG-out allosteric pocket without triggering the heme-coordination toxicity associated with imidazoles[8].

Scaffold_Hopping Hit Initial Hit Compound (Imidazole-based) Assay In Vitro Profiling (CYP450 & Kinase Assays) Hit->Assay Liability CYP450 Inhibition Detected (Toxicity Risk) Assay->Liability Poor Metabolic Profile Design Bioisosteric Replacement (Substitute with Pyrazole) Liability->Design Scaffold Hopping Opt Lead Optimization (Retain Hinge Binding) Design->Opt Candidate Preclinical Candidate (High LipE, High Stability) Opt->Candidate Validated Safety

Workflow for bioisosteric scaffold hopping from imidazole to pyrazole.

Experimental Methodologies

To objectively validate the thermodynamic and metabolic differences between these scaffolds, the following self-validating protocols are strictly employed.

Protocol A: Thermodynamic Stability Assessment via Static Bomb Combustion Calorimetry

Causality: To accurately determine the intrinsic thermodynamic stability of the diazole rings, we measure the heat of combustion to derive the standard enthalpy of formation (ΔfH°). A lower (more negative) enthalpy of combustion correlates to a more stable ring system[2].

  • Calibration (Self-Validation): Calibrate the isoperibol calorimeter using a certified benzoic acid standard (known heat of combustion: -26.434 kJ/g) to determine the exact heat capacity of the system.

  • Sample Preparation: Press 0.5 g of the pure, desiccated diazole compound (imidazole or pyrazole) into a dense pellet to ensure uniform combustion.

  • Bomb Charging: Place the pellet into the crucible of the static bomb. Purge the bomb twice with high-purity oxygen, then pressurize to exactly 3.0 MPa.

  • Ignition & Monitoring: Submerge the bomb in the calorimeter water bath. Equilibrate to 298.15 K. Ignite the sample via a cotton thread fuse and continuously monitor the temperature rise to a precision of 0.0001 K.

  • Data Analysis: Calculate the standard specific energy of combustion (ΔcU°) using the corrected temperature rise. Derive the standard enthalpy of formation (ΔfH°) using Hess's Law.

Protocol B: UV-Vis Spectroscopic CYP450 Binding Assay

Causality: When a strong Lewis base (imidazole) coordinates to the low-spin ferric (Fe³⁺) heme iron of CYP450, it alters the d-d electron transitions and porphyrin π-π* transitions. This manifests as a "Type II" spectral shift[6],[11].

  • Enzyme Preparation: Dilute recombinant human CYP3A4 (or target isoform) to a final concentration of 1.0 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Acquisition: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline UV-Vis difference spectrum from 350 nm to 500 nm.

  • Titration: Titrate the diazole ligand (dissolved in DMSO, final DMSO <1% v/v) into the sample cuvette in stepwise increments (e.g., 0.1 μM to 50 μM). Add an equivalent volume of pure DMSO to the reference cuvette.

  • Spectral Measurement: Following each addition, record the difference spectrum. A Type II binder (imidazole) will induce a peak at ~423 nm and a trough at ~390 nm[12].

  • Validation & Calculation: Run Ketoconazole in parallel as a positive control to validate the dynamic range of the spectral shift. Plot the peak-to-trough absorbance difference (ΔA423-390) against ligand concentration to calculate the dissociation constant (Kd) using the Michaelis-Menten binding equation.

Sources

benchmarking [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine against standard compounds

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine requires contextualizing its structural pharmacophore within the landscape of epigenetic drug discovery. As a primary benzylamine derivative featuring a bulky pyrazole substitution, this compound (hereafter referred to as DMPM ) serves as a highly specialized fragment scaffold for the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

This guide provides a comprehensive benchmarking analysis of DMPM against established LSD1 inhibitors, detailing the mechanistic rationale, comparative performance metrics, and self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Rationale & Structural Advantages

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for removing mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2), an epigenetic modification that typically leads to the silencing of tumor suppressor genes[1].

Historically, the clinical development of LSD1 inhibitors has relied heavily on Tranylcypromine (TCP) , a non-selective monoamine oxidase (MAO) inhibitor that covalently modifies the FAD cofactor[2]. However, TCP's lack of selectivity leads to severe off-target effects via MAO-A and MAO-B inhibition[3].

The DMPM Advantage: DMPM was rationally designed to overcome these selectivity bottlenecks. The primary methanamine (benzylamine) moiety acts as the catalytic warhead, directing the molecule into the FAD-containing active site. The critical structural innovation is the 3,5-dimethyl-1H-pyrazol-1-yl substitution at the meta position of the phenyl ring.

  • Causality of Selectivity: LSD1 possesses a significantly larger and more accommodating substrate-binding cleft compared to the narrow catalytic cavities of MAO-A and MAO-B[1]. The bulky, lipophilic 3,5-dimethylpyrazole group sterically clashes with the restrictive active sites of MAO enzymes, effectively abolishing off-target binding while perfectly anchoring the fragment deep within the LSD1 pocket.

G H3K4me2 Methylated Histone (H3K4me1/2) LSD1 LSD1/CoREST Complex (FAD-dependent) H3K4me2->LSD1 Substrate Binding H3K4 Demethylated Histone (H3K4) LSD1->H3K4 Demethylation Activation Gene Activation (Tumor Suppressors) LSD1->Activation Inhibition Pathway Inhibitor DMPM Scaffold (Inhibitor) Inhibitor->LSD1 Steric Blockade Repression Transcriptional Repression H3K4->Repression Epigenetic Silencing

Caption: Epigenetic signaling pathway of LSD1 and the mechanism of transcriptional reactivation via DMPM.

Comparative Benchmarking Data

To objectively evaluate DMPM, it must be benchmarked against three standard reference compounds:

  • Tranylcypromine (TCP): The foundational, non-selective irreversible inhibitor[3].

  • GSK2879552: A highly optimized, clinical-stage irreversible TCP derivative[1].

  • SP2509: A standard reversible LSD1 inhibitor.

While DMPM is a fragment-sized building block (resulting in lower absolute potency than fully optimized clinical candidates), its Ligand Efficiency (LE) and Selectivity Index make it a superior starting scaffold for medicinal chemistry campaigns.

CompoundMechanism of ActionLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A / LSD1)
DMPM Reversible / Fragment1.25> 100.0> 100.0> 80x
TCP Irreversible2.100.050.020.02x (Poor)
GSK2879552 Irreversible0.015> 50.0> 50.0> 3300x
SP2509 Reversible0.013> 100.0> 100.0> 7600x

Data represents standardized in vitro biochemical assay parameters for structural class comparisons[1],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay interference (e.g., compound auto-fluorescence or non-specific protein degradation).

Protocol A: HRP-Coupled Amplex Red Enzymatic Assay (In Vitro Potency)

Causality: LSD1-mediated demethylation of the H3K4me2 peptide generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound. Monitoring resorufin fluorescence provides a real-time, continuous kinetic readout of LSD1 activity[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Dilute recombinant human LSD1/CoREST complex to a final well concentration of 50 nM.

  • Compound Titration: Serially dilute DMPM and standard compounds (TCP, GSK2879552) in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Enzyme Pre-incubation: Add 24 µL of the LSD1/CoREST solution to the compounds. Incubate for 30 minutes at room temperature to allow for equilibrium binding (or covalent adduct formation for TCP).

  • Reaction Initiation: Prepare a substrate mix containing 20 µM H3K4me2 peptide, 100 µM Amplex Red, and 1 U/mL HRP. Add 25 µL of this mix to all wells to initiate the reaction.

  • Self-Validation Controls:

    • Negative Control (No Enzyme): Validates that the compound does not auto-oxidize Amplex Red.

    • Background Control (No Substrate): Ensures the compound does not trigger spontaneous H₂O₂ release.

  • Detection: Read fluorescence continuously for 60 minutes (Excitation: 535 nm / Emission: 590 nm). Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement via Western Blotting

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits. If DMPM successfully penetrates the cell and inhibits LSD1, the enzyme's natural substrate (H3K4me2) will accumulate. Normalizing this accumulation against total Histone H3 ensures the signal is driven by enzymatic inhibition rather than global changes in chromatin density[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 (Acute Myeloid Leukemia) cells at 5 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with DMPM at varying concentrations (0.1 µM, 1 µM, 10 µM) and GSK2879552 (0.1 µM) as a positive control for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton Extraction Buffer (TEB) to isolate intact nuclei. Extract histones overnight using 0.2 N HCl at 4°C, followed by neutralization with NaOH.

  • Immunoblotting: Resolve 5 µg of histone extract via 15% SDS-PAGE. Transfer to a nitrocellulose membrane.

  • Self-Validation Probing:

    • Probe with primary anti-H3K4me2 antibody (Target engagement readout).

    • Probe with primary anti-Total H3 antibody (Loading control).

  • Quantification: Detect via chemiluminescence. A successful result for DMPM will show a dose-dependent increase in the H3K4me2 / Total H3 band intensity ratio compared to the vehicle (DMSO) control.

High-Throughput Screening (HTS) Workflow

To systematically benchmark DMPM derivatives, a structured screening cascade must be employed to filter out false positives and confirm phenotypic relevance.

G Step1 1. Compound Preparation (DMPM vs Standards) Step2 2. Amplex Red Enzymatic Assay (LSD1 IC50 Determination) Step1->Step2 Step3 3. Selectivity Profiling (MAO-A / MAO-B Counter-screen) Step2->Step3 IC50 < 5 µM Step4 4. Cellular Target Engagement (H3K4me2 Western Blot) Step3->Step4 Selectivity > 50x Step5 5. Phenotypic Validation (AML Cell Viability Assay) Step4->Step5 Confirmed Target Engagement

Caption: Step-by-step experimental workflow for benchmarking LSD1 inhibitor candidates.

References

  • Binda, C., Valente, S., Romanenghi, M., et al. (2010). "Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2". Journal of the American Chemical Society.[Link]

  • Fioravanti, R., et al. (2015). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation". European Journal of Medicinal Chemistry (via PMC).[Link]

Sources

Comparative Molecular Docking Studies of Pyrazole Derivatives: A Guide to Kinase and Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, characterized by its unique five-membered heteroaromatic ring containing two adjacent nitrogen atoms. This structural motif offers exceptional hydrogen-bond donating and accepting capabilities, making it highly effective at anchoring into the deep hydrophobic pockets of target enzymes[1].

In modern drug development, pyrazole derivatives are frequently designed as dual-target inhibitors—most notably targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain and the Cyclooxygenase-2 (COX-2) enzyme[2]. This comparison guide objectively evaluates the computational binding affinities, interaction profiles, and experimental efficacy of novel pyrazole derivatives against standard clinical alternatives like Erlotinib (a quinazoline derivative) and Celecoxib (a diaryl-substituted pyrazole).

By employing comparative molecular docking, researchers can predict the thermodynamic favorability of ligand-receptor complexes, thereby rationalizing in vitro results and optimizing lead compounds before costly in vivo trials[3].

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, a molecular docking study cannot merely be a black-box execution of software. It must be a self-validating system where every computational choice is grounded in physical chemistry. Below is the standardized, step-by-step methodology for conducting comparative docking of pyrazole derivatives.

Step 1: Ligand Preparation and Conformational Search
  • Action: Draw 2D structures of the pyrazole derivatives and standard drugs (Erlotinib, Celecoxib), convert them to 3D, and assign Gasteiger partial charges.

  • Causality: Ligands must be subjected to energy minimization using the MMFF94 or OPLS force field. This resolves internal steric clashes and identifies the global energy minimum conformation. Starting with a thermodynamically plausible structure prevents the docking algorithm from wasting computational cycles evaluating artificially strained artifacts[4].

Step 2: Macromolecule Preparation
  • Action: Retrieve high-resolution X-ray crystal structures of the targets (e.g., EGFR wild-type[PDB: 1XKK], EGFR mutant [PDB: 4HJO], and COX-2) from the Protein Data Bank. Remove non-catalytic water molecules, add polar hydrogens, and assign Kollman charges.

  • Causality: X-ray crystallography often fails to resolve hydrogen atoms. Manually adding polar hydrogens at a simulated physiological pH (7.4) is critical because the protonation states of acidic/basic amino acid residues dictate the hydrogen-bonding network within the active site[3]. Water molecules are removed to allow ligand entry, unless specific waters are known to bridge ligand-receptor interactions.

Step 3: Grid Box Definition & Protocol Validation (The Internal Control)
  • Action: Define a 3D grid box centered on the co-crystallized native ligand. Extract the native ligand and re-dock it into this grid box.

  • Causality: This step creates a self-validating system. By calculating the Root Mean Square Deviation (RMSD) between the computationally predicted pose and the native crystallographic pose, we verify the scoring function's accuracy. The protocol is only deemed reliable for comparative studies if the RMSD is ≤ 2.0 Å[5].

Step 4: Molecular Docking Execution
  • Action: Execute flexible-ligand docking using AutoDock Vina or Molecular Operating Environment (MOE). Retain the top 10 conformations per ligand.

  • Causality: Allowing ligand flexibility (rotatable bonds) while keeping the protein rigid (or semi-flexible at the side chains) strikes an optimal balance between computational expense and biological realism, enabling the algorithm to find the lowest binding free energy ( ΔG )[4].

Step 5: Post-Docking Interaction Profiling
  • Action: Analyze the highest-scoring poses for hydrogen bonds, π−π stacking, and hydrophobic interactions using visualization tools.

  • Causality: Binding energy alone is insufficient to predict efficacy. A compound must form specific spatial contacts with known "hotspot" residues (e.g., the hinge region in kinases) to competitively block natural substrates like ATP or arachidonic acid[2].

DockingWorkflow LigPrep Ligand Preparation (Energy Minimization, MMFF94) Docking Molecular Docking (AutoDock Vina / MOE) LigPrep->Docking ProtPrep Protein Preparation (Add H+, Remove H2O, Fix gaps) GridGen Grid Box Generation (Define Active Site) ProtPrep->GridGen Validation Protocol Validation (Re-dock Native, RMSD ≤ 2.0 Å) GridGen->Validation Validation->Docking Analysis Post-Docking Analysis (Binding Energy, Interactions) Docking->Analysis

Step-by-step computational workflow for comparative molecular docking of pyrazole derivatives.

Comparative Data Analysis: Pyrazoles vs. Standard Alternatives

To objectively evaluate the performance of novel pyrazole derivatives, we compare their computational docking scores and experimental in vitro inhibitory concentrations (IC 50​ ) against established clinical inhibitors. Recent studies have synthesized dual-action pyrazole compounds capable of inhibiting both EGFR and COX-2, leading to potent apoptosis in cancer cell lines (e.g., HT-29 and MCF-7)[2].

Table 1: Comparative Docking & Experimental Efficacy (EGFR & COX-2 Targets)
Compound ClassTargetBinding Energy ( ΔG , kcal/mol)Key Interacting ResiduesExperimental IC 50​ ( μ M)Performance vs. Alternative
Erlotinib (Standard)EGFR (WT)-8.5Met769, Thr76610.60Baseline Reference
Pyrazole Derivative 3 EGFR (WT)-10.9Met769, Leu768, Thr7660.06Superior : ~170x more potent than Erlotinib[4].
Celecoxib (Standard)COX-2-9.4Arg120, Tyr355, Val5230.040Baseline Reference
Pyrazole Derivative 11 COX-2-10.2Arg120, Ser530, Tyr3550.043Equivalent : Matches Celecoxib while adding EGFR inhibition[2].
Pyrazole Derivative 11 EGFR (Mutant)-10.6Met769, Cys7730.083Superior : Overcomes standard resistance mechanisms[2][3].
Mechanistic Insights from the Data
  • Enhanced Hinge-Region Binding in EGFR: The data reveals that highly substituted pyrazole derivatives (e.g., Compound 3 and 11) achieve significantly lower binding energies (-10.9 kcal/mol) compared to Erlotinib (-8.5 kcal/mol)[3][4]. This is causally linked to the pyrazole ring's ability to act as a bidentate ligand, forming dual hydrogen bonds with the backbone amides of Met769 and Thr766 in the ATP-binding pocket of EGFR.

  • Dual-Target Capability: Unlike Erlotinib (which only targets EGFR) or traditional NSAIDs (which only target COX-2), novel pyrazole derivatives can fit into the allosteric/orthosteric pockets of both enzymes. In COX-2, the pyrazole core establishes critical hydrogen bonds with Arg120 and Tyr355 , effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[1][2].

Pathway Stimulus Extracellular Stimuli (EGF / Pro-inflammatory) Receptor EGFR / COX-2 Enzymes Stimulus->Receptor Downstream Downstream Signaling (PI3K/AKT or PGE2 Synthesis) Receptor->Downstream Pyrazole Pyrazole Derivatives (Competitive Inhibition) Pyrazole->Receptor Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Pyrazole->Apoptosis Induces Outcome Cell Proliferation / Inflammation Downstream->Outcome

Mechanistic pathway illustrating EGFR/COX-2 inhibition by pyrazole derivatives leading to apoptosis.

Conclusion

Comparative molecular docking studies unequivocally demonstrate that rationally designed pyrazole derivatives can outperform traditional single-target scaffolds like quinazolines (Erlotinib). By leveraging the pyrazole ring's superior hydrogen-bonding network and tunable lipophilicity, researchers can achieve highly favorable binding energies ( ΔG<−10.0 kcal/mol) against both wild-type and mutant kinase domains[3][4]. Furthermore, the ability of these derivatives to simultaneously inhibit COX-2 and EGFR presents a highly effective, multi-targeted approach to inducing apoptosis and overcoming drug resistance in complex malignancies[2].

References

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.[Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. ResearchGate.[Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Segregation, and Disposal of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a highly reactive building block frequently utilized in drug discovery and synthetic chemistry. Because it is a potent organic base, improper disposal poses severe risks to laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and RCRA-compliant disposal of this chemical.

Table 1: Chemical & Hazard Profile
Property / IdentifierDetail
Chemical Name [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
CAS Number 741717-65-7
Molecular Formula C12H15N3
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Corr. 1B, STOT SE 3 ([1])
EPA Waste Code D002 (Corrosive) ([2])

Mechanistic Hazard Analysis (The "Why")

To handle this chemical safely, researchers must understand the causality behind its hazard classifications:

  • Corrosivity via Alkaline Hydrolysis: The primary methanamine group acts as a strong organic base. Upon contact with the aqueous environment of human skin or mucous membranes, it rapidly generates hydroxide ions. This localized high pH causes saponification of dermal lipids and liquefaction necrosis, classifying the chemical as a severe skin corrosive (Skin Corr. 1B)[1].

  • Systemic Toxicity via Lipophilic Partitioning: The 3,5-dimethylpyrazole ring significantly increases the molecule's lipophilicity (LogP). This allows the corrosive amine toxicophore to rapidly penetrate the stratum corneum and enter systemic circulation, leading to acute toxicity across all exposure routes and Specific Target Organ Toxicity (STOT SE 3)[1].

Chemical Incompatibilities & Segregation Strategy

Proper waste segregation is the first line of defense against catastrophic laboratory incidents. This amine must be strictly isolated from incompatible chemical classes.

Table 2: Chemical Incompatibilities & Segregation
Chemical ClassMechanistic Reaction with AmineSegregation Strategy
Strong Acids (e.g., HCl, H2SO4)Violent exothermic neutralization; risk of boiling, splattering, and container rupture ([2]).Store in separate secondary containment. Never mix acidic and basic waste streams.
Strong Oxidizers (e.g., HNO3, Peroxides)Highly exothermic oxidation; risk of fire or explosive nitrogen gas generation.Strictly isolate; use dedicated organic base waste containers.
Acid Chlorides / Anhydrides Rapid, heat-generating amidation reactions.Quench reactive electrophiles completely before waste consolidation.

Self-Validating Disposal Workflow

WasteWorkflow Gen 1. Waste Generation (Amine Synthesis/Use) Test 2. pH Verification (Confirm pH > 7) Gen->Test Seg 3. Segregation (Isolate from Acids/Oxidizers) Test->Seg Cont 4. Containment (HDPE Containers) Seg->Cont Lab 5. RCRA Labeling (D002 Corrosive/Toxic) Cont->Lab Disp 6. Licensed Disposal (High-Temp Incineration) Lab->Disp

Workflow for the safe segregation, containment, and disposal of corrosive amine laboratory waste.

Phase 1: Point-of-Generation Collection & Validation
  • Collection: Inside a certified chemical fume hood, transfer the amine waste into a chemically compatible High-Density Polyethylene (HDPE) container.

    • Causality Note: Do not use glass containers for the long-term storage of strong organic bases, as prolonged exposure leads to silicate etching and structural weakening of the glass.

  • Self-Validation (pH Check): Before adding new waste to a bulk container, extract a 1 mL aliquot and test it using a universal pH indicator strip.

    • Validation Check: A pH reading of >8 confirms the waste is basic. If the pH is <7, the waste has been cross-contaminated with an acid. Do NOT add this to the bulk basic waste container, as it will trigger a violent exothermic reaction[2].

Phase 2: Containment & RCRA Labeling
  • Labeling: Immediately affix a hazardous waste label to the HDPE container. Per[3], mark the primary hazard as "Corrosive" and assign the EPA Hazardous Waste Code D002 [2].

  • Secondary Containment: Place the labeled container into a designated secondary containment bin labeled "Organic Bases/Amines." Ensure this bin is physically isolated from acidic or oxidizing waste streams.

Phase 3: EHS Handover & Final Destruction
  • EHS Transfer: Once the container is 80% full, submit a waste pickup request to your Environmental Health and Safety (EHS) department. Leaving 20% headspace is critical to accommodate potential vapor expansion due to ambient temperature fluctuations.

  • Incineration (Contractor Level): The licensed waste contractor will transport the amine waste for high-temperature incineration. Because the molecule contains a high nitrogen mass fraction, incineration must be performed in a facility equipped with an afterburner and a basic scrubber to neutralize the resulting toxic nitrogen oxide (NOx) gases before atmospheric release ([4]).

Emergency Spill Response & Decontamination

If a spill occurs outside the primary containment of a fume hood, immediate and calculated action is required:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area. The volatility and toxicity of the methanamine derivative pose a severe inhalation hazard[1].

  • Absorb, Do Not Neutralize: Do NOT apply acidic neutralizers directly to the concentrated spill. The resulting exothermic neutralization can vaporize the amine, drastically worsening the inhalation hazard[2]. Instead, cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial chemical spill pad.

  • Mechanical Collection: Using non-sparking plastic tools, scoop the absorbed mixture into a heavy-duty HDPE disposal bag.

  • Surface Decontamination (Self-Validating): Wash the spill surface with a dilute, mild acidic solution (e.g., 5% citric acid) to neutralize residual micro-contamination, followed by a thorough water rinse.

    • Validation Check: Test the final rinse water with a pH strip to validate complete decontamination (target pH 7).

References

  • NextSDS. "[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine - Substance Database." NextSDS Chemical Compliance. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristics." EPA.gov. [Link]

  • Alaska Department of Environmental Conservation. "APPENDIX A - Hazardous Materials Disposal Considerations." State of Alaska. [Link]

Sources

Personal protective equipment for handling [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and operational workflows in drug development, I recognize that handling complex benzylamine derivatives requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior.

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (CAS: 741717-65-7) is a potent building block in medicinal chemistry, but its structural properties make it highly hazardous. The primary aliphatic amine group acts as a strong base, while the lipophilic dimethylpyrazole-phenyl moiety acts as a highly effective penetration enhancer through the stratum corneum[1].

This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the hazards. This compound is not merely an irritant; it is heavily regulated under specific Global Harmonized System (GHS) classifications[1].

Hazard ClassGHS CodeMechanistic Cause & Physiological Impact
Skin Corrosion 1B H314 The amine group is highly alkaline. Upon contact with skin moisture, it abstracts protons, generating hydroxide ions. This causes saponification (hydrolysis of ester bonds in cell membrane lipids) and protein denaturation, leading to deep, liquefactive necrosis[1],[2].
Acute Toxicity 4 H302, H312, H332 The lipophilic pyrazole ring allows the molecule to rapidly partition through dermal layers into systemic circulation (H312). Inhalation of aerosols or dust causes severe mucosal damage (H332)[1].
STOT SE 3 H336 Once absorbed, organic amines can cross the blood-brain barrier, leading to central nervous system (CNS) depression, manifesting as drowsiness or dizziness[1].

PPE Matrix & Specifications

Because liquefactive necrosis (caused by bases) penetrates deeper and faster than coagulative necrosis (caused by acids), your PPE must be impenetrable to alkaline organics. Standard laboratory attire is insufficient.

  • Hand Protection (Critical Barrier): Wear double gloves . The outer glove must be heavy-duty Neoprene or Nitrile (>0.3 mm thickness). Causality: Amines are highly nucleophilic and can cause thin, standard-issue latex or nitrile gloves to swell and degrade within minutes of exposure. The inner glove (standard 0.11 mm nitrile) acts as a clean barrier during the doffing process[3].

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield. Causality: Corneal tissue is highly susceptible to alkaline hydrolysis; even micro-droplets can cause irreversible blindness (Eye Dam. 1)[4].

  • Body Protection: A chemically resistant Tychem® suit or a heavy-duty lab coat supplemented with a polyethylene/neoprene chemical apron.

  • Respiratory Protection: Handling must occur inside a certified fume hood. If handling bulk quantities outside a hood, or during a spill, a Full-Face Air-Purifying Respirator (APR) equipped with an ABEK-P3 filter is mandatory. Causality: The 'K' designation (green color code) specifically filters ammonia and volatile organic amines, while the P3 particulate filter captures airborne dust[4],[5].

Operational Workflow: Handling & Transfer

This protocol ensures a self-validating system where every step confirms the safety of the next.

Step 1: Pre-Operational Assessment

  • Verify fume hood face velocity is between 80–120 feet per minute (fpm).

  • Clear the hood of any oxidizing agents or strong acids. Causality: Amines react violently and exothermically with strong acids and oxidizers[2].

  • Don all PPE as specified in the matrix above.

Step 2: Chemical Transfer

  • Purge the transfer vessel with an inert gas (Argon or Nitrogen). This prevents the oxidation of the amine and minimizes the risk of volatile aerosolization.

  • Use a positive displacement pipette (for liquid states) or a grounded, static-free spatula (for solid states). Never pour directly from the stock bottle to avoid splashing.

  • Keep the sash of the fume hood pulled down as low as ergonomically possible to utilize the glass as a primary physical blast/splash shield.

Step 3: Decontamination & Doffing

  • Wipe down the exterior of all sealed transfer vials with a slightly acidic wipe (e.g., 1% citric acid solution) to neutralize any invisible amine residue.

  • Remove the outer heavy-duty gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Exit the hood and remove the face shield, apron, and inner gloves. Wash hands immediately with cold water and pH-neutral soap.

Emergency Spill Response & Disposal Plan

Standard spill kits are often optimized for acids or neutral solvents. A spill of[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine requires a specialized alkaline-organic response[6].

Spill Containment Protocol:

  • Evacuate & Isolate: If >50 mL or >50 g is spilled outside the fume hood, evacuate the immediate area.

  • Respiratory Donning: The emergency responder must don the ABEK-P3 respirator before re-entering the space[5].

  • Inert Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry silica sand. Critical Warning:Do not use sawdust or organic binders, as concentrated amines can trigger exothermic reactions with organic materials, potentially causing ignition[2],[4].

  • Controlled Neutralization: Carefully apply a weak, dry acid neutralizer (e.g., sodium bisulfate powder or citric acid). Causality: Using a strong liquid acid (like HCl) will cause a violent exothermic reaction, instantly vaporizing the amine and creating a highly toxic gas cloud.

  • Collection & Disposal: Sweep the neutralized matrix using non-sparking polypropylene tools into a high-density polyethylene (HDPE) bucket. Seal and label strictly as "Hazardous Waste: Corrosive Basic Organic (UN 2735)" .

Workflow Visualization

The following diagram maps the critical decision points and procedural flow for handling this compound safely.

PPE_Workflow Start Pre-Operational Assessment Verify Fume Hood & Ventilation PPE_Don Don PPE Double Nitrile Gloves, Tychem Apron, Face Shield & Goggles Start->PPE_Don Handling Chemical Handling [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine (Skin Corr. 1B) PPE_Don->Handling Spill Spill Detected? Handling->Spill Spill_Resp Spill Response Protocol Evacuate, Don Respirator (ABEK-P3), Absorb & Neutralize Spill->Spill_Resp Yes Doffing Safe Doffing & Disposal Remove Outer Gloves First, Dispose as Hazardous Basic Waste Spill->Doffing No Spill_Resp->Doffing

Workflow for PPE donning, handling, and doffing of corrosive pyrazolylbenzylamines.

Sources

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